6-(Trifluoromethyl)quinazolin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethyl)quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)6-1-2-7-5(3-6)4-14-8(13)15-7/h1-4H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOFJSOWTYTIDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442093 | |
| Record name | 6-(trifluoromethyl)quinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190273-94-0 | |
| Record name | 6-(trifluoromethyl)quinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of 6-(Trifluoromethyl)quinazolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and characterization of 6-(Trifluoromethyl)quinazolin-2-amine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into the potential biological significance of this compound.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Source |
| Molecular Formula | C₉H₆F₃N₃ | - |
| Molecular Weight | 213.16 g/mol | - |
| pKa (most basic) | Value not available | Prediction recommended |
| Aqueous Solubility | Value not available | Prediction recommended |
| LogP | 2.83 | Computational Prediction |
Note: The pKa and aqueous solubility values are not available from the searched resources and would require experimental determination or specialized software for prediction. The LogP value is a computational prediction and should be confirmed experimentally.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from general methods for the synthesis of 2-aminoquinazolines. A common and effective approach involves the cyclization of an appropriately substituted anthranilonitrile with cyanamide.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 2-amino-5-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add cyanamide (1.5 eq).
-
Catalyst Addition: Introduce a catalyst, which can be either an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium tert-butoxide)[1].
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 110 °C) for a specified period (e.g., 12 hours)[1].
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically poured into water to precipitate the product. The crude solid can then be collected by filtration, washed, and purified by recrystallization or column chromatography to yield this compound.
Experimental Protocols for Characterization
Accurate determination of the basic properties of this compound is crucial for its development as a potential therapeutic agent. The following are standard experimental protocols for measuring aqueous solubility and pKa.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound[2].
Caption: Workflow for shake-flask solubility determination.
Detailed Protocol:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of an aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). A visible excess of solid should be present.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
Sampling: After incubation, allow the samples to stand for a period to allow the undissolved solid to sediment.
-
Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method. The determined concentration represents the equilibrium solubility.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a common and reliable method for determining the pKa of a compound.
Detailed Protocol:
-
Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) in small, precise increments. Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point. For more accurate results, the data can be analyzed using appropriate software that fits the titration curve to the Henderson-Hasselbalch equation.
Biological and Medicinal Chemistry Context
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[3][4][5] These activities include antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[5] Several drugs containing the quinazoline scaffold are currently on the market.
The incorporation of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The trifluoromethyl group on the this compound scaffold is therefore expected to modulate its biological activity and pharmacokinetic profile. While specific biological data for this compound is not widely published, its structural similarity to other biologically active quinazolines suggests it may be a valuable candidate for further investigation in various therapeutic areas.
References
- 1. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uregina.scholaris.ca [uregina.scholaris.ca]
- 4. benchchem.com [benchchem.com]
- 5. chemuniverse.com [chemuniverse.com]
Physicochemical Characterization of 6-(Trifluoromethyl)quinazolin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)quinazolin-2-amine is a heterocyclic organic compound belonging to the quinazoline class. The presence of the trifluoromethyl group, a common bioisostere in medicinal chemistry, can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile. Quinazoline derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of relevant biological signaling pathways.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆F₃N₃ | [2][3] |
| Molecular Weight | 213.16 g/mol | [2][3] |
| Predicted LogP | 2.8 - 3.1 | Estimated based on similar structures[4][5][6][7] |
| Predicted pKa (basic) | 3 - 5 | Estimated based on similar amine-containing heterocycles[8][9] |
| Predicted Aqueous Solubility | Low | Inferred from high LogP and general characteristics of quinazoline derivatives |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Experimental Protocols
The following sections detail the standard experimental methodologies for the determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated optical detection system.
-
Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.
Solubility Determination
Aqueous solubility is a crucial parameter that influences a drug's absorption and bioavailability. The shake-flask method is the gold-standard for determining thermodynamic solubility.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline (PBS) at a physiological pH of 7.4) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid precipitation of the supersaturated solution during this step.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (e.g., mM or µM).
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid indicates the pH at which the compound is 50% ionized. This is critical for understanding its behavior in different physiological compartments.
Methodology: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the basic functional groups have been protonated. For molecules with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.
Lipophilicity (LogP) Determination
The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically octanol and water. The logarithm of this value (LogP) is a widely used indicator of a drug's lipophilicity, which influences its membrane permeability, protein binding, and overall pharmacokinetic properties.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Principle: This method correlates the retention time of a compound on a nonpolar stationary phase (e.g., C18) with its lipophilicity. A series of reference compounds with known LogP values are used to create a calibration curve.
-
Chromatographic System: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: A set of standard compounds with a range of known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the capacity factor (k') against the known LogP values. The capacity factor is calculated from the retention time of the compound and the column dead time.
-
Sample Analysis: this compound is injected into the same HPLC system under identical conditions, and its retention time is measured.
-
LogP Calculation: The capacity factor for the test compound is calculated, and its LogP value is determined by interpolation from the calibration curve.
Mandatory Visualizations
Signaling Pathways
Quinazoline derivatives are known to interact with various cellular signaling pathways, often implicated in cancer and inflammatory diseases. The PI3K/Akt pathway and the intrinsic apoptosis pathway are two key cascades that can be modulated by such compounds.
Caption: PI3K/Akt signaling pathway and potential inhibition.
Caption: Intrinsic apoptosis pathway and potential modulation.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for melting point determination.
References
- 1. researchgate.net [researchgate.net]
- 2. chemuniverse.com [chemuniverse.com]
- 3. chemscene.com [chemscene.com]
- 4. 6-amino-2-(methylamino)-4-(4-(trifluoromethyl)phenethyl)-3,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one | C19H17F3N6O | CID 146018281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. PubChemLite - 4(3h)-quinazolinone, 6-amino-2-fluoromethyl-3-(alpha,alpha,alpha-trifluoro-o-tolyl)- (C16H11F4N3O) [pubchemlite.lcsb.uni.lu]
- 7. 1-(2,4,6-Trifluorobenzyl)-6-[2-(Trifluoromethyl)phenoxy]quinazolin-4(1h)-One | C22H12F6N2O2 | CID 71598541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peerj.com [peerj.com]
An In-depth Technical Guide to the Structure Elucidation of 6-(Trifluoromethyl)quinazolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 6-(Trifluoromethyl)quinazolin-2-amine, a heterocyclic amine of interest in medicinal chemistry. This document outlines a plausible synthetic route, predicted spectroscopic data for structural confirmation, and discusses potential biological signaling pathways based on the activity of structurally related compounds.
Chemical Structure and Properties
This compound is a derivative of quinazoline, a bicyclic aromatic heterocycle. The presence of the trifluoromethyl group at the 6-position and an amino group at the 2-position are key structural features that are expected to influence its physicochemical properties and biological activity.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 190273-94-0 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₉H₆F₃N₃ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 213.16 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Predicted to be a solid | General knowledge of similar compounds |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis is proposed to proceed via the reaction of 2-amino-5-(trifluoromethyl)benzonitrile with guanidine hydrochloride in the presence of a base.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on analogous syntheses of 2-aminoquinazolines from 2-aminobenzonitriles.[1][2] Optimization of reaction conditions may be necessary.
Materials:
-
2-amino-5-(trifluoromethyl)benzonitrile
-
Guanidine hydrochloride
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Ethanol (EtOH)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of 2-amino-5-(trifluoromethyl)benzonitrile (1.0 mmol) in anhydrous DMF (10 mL), add guanidine hydrochloride (1.2 mmol).
-
Carefully add a base, such as sodium hydride (1.5 mmol, 60% dispersion in mineral oil) or potassium carbonate (2.0 mmol), to the mixture.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate) to afford the desired this compound.
Structure Elucidation: Spectroscopic Data (Predicted)
As experimental spectra for this compound are not publicly available, the following data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-4 | 8.5 - 8.7 | s | - | Singlet due to no adjacent protons. |
| H-5 | 7.8 - 8.0 | d | ~8.5 | Doublet, coupled to H-7. |
| H-7 | 7.6 - 7.8 | dd | ~8.5, ~2.0 | Doublet of doublets, coupled to H-5 and H-8. |
| H-8 | 8.0 - 8.2 | d | ~2.0 | Doublet, coupled to H-7. |
| -NH₂ | 6.5 - 7.5 | br s | - | Broad singlet, exchangeable with D₂O. |
Note: Chemical shifts are referenced to residual DMSO at 2.50 ppm. The trifluoromethyl group will not produce a signal in the ¹H NMR spectrum but will influence the chemical shifts of nearby protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | 160 - 165 | Carbon bearing the amino group. |
| C-4 | 150 - 155 | |
| C-4a | 115 - 120 | |
| C-5 | 125 - 130 | |
| C-6 | 120 - 125 (q, J ≈ 30-35 Hz) | Carbon attached to the CF₃ group, will appear as a quartet due to coupling with fluorine. |
| C-7 | 128 - 132 | |
| C-8 | 110 - 115 | |
| C-8a | 150 - 155 | |
| -CF₃ | 122 - 128 (q, J ≈ 270-280 Hz) | The trifluoromethyl carbon will appear as a quartet with a large coupling constant. |
Note: Chemical shifts are referenced to DMSO-d₆ at 39.52 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch (amine) | 3400 - 3200 | Medium to Strong | Two bands for the symmetric and asymmetric stretching of the primary amine. |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium | |
| C=N Stretch (quinazoline) | 1620 - 1580 | Strong | |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium to Strong | Multiple bands are expected. |
| C-F Stretch (trifluoromethyl) | 1350 - 1100 | Strong | Multiple strong bands are characteristic of the CF₃ group. |
| N-H Bend (amine) | 1650 - 1550 | Medium | |
| C-H Bend (aromatic) | 900 - 675 | Medium to Strong | Out-of-plane bending. |
Mass Spectrometry
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.
Table 5: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 213 | Molecular ion peak. |
| [M - HCN]⁺ | 186 | Loss of hydrogen cyanide from the pyrimidine ring. |
| [M - CF₃]⁺ | 144 | Loss of the trifluoromethyl group. |
Potential Biological Activity and Signaling Pathways
Quinazoline derivatives are a well-established class of compounds with a broad range of biological activities, frequently acting as kinase inhibitors.[2][3] The structural features of this compound suggest that it may also exhibit inhibitory activity against various protein kinases, potentially implicating it in key cellular signaling pathways.
PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers. Numerous quinazoline derivatives have been identified as potent inhibitors of PI3K.[1][3] The 2-aminoquinazoline scaffold can mimic the adenine moiety of ATP, enabling it to bind to the ATP-binding pocket of PI3K and inhibit its kinase activity.
ERK/MAPK Pathway
The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another fundamental signaling cascade that controls a wide range of cellular processes, including proliferation, differentiation, and survival. Dysregulation of the ERK/MAPK pathway is also frequently observed in cancer. Some 2-aminoquinazoline derivatives have been reported to inhibit components of this pathway, such as ERK1/2.[4] By targeting key kinases in this cascade, this compound could potentially disrupt downstream signaling and inhibit cancer cell proliferation.
Conclusion
This technical guide provides a comprehensive theoretical framework for the structure elucidation of this compound. A plausible synthetic route has been proposed, and detailed predictions of its spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) have been provided to aid in its identification and characterization. Furthermore, based on the known biological activities of related quinazoline derivatives, this compound is hypothesized to be a potential inhibitor of key cellular signaling pathways such as the PI3K/Akt/mTOR and ERK/MAPK pathways, making it a compound of interest for further investigation in drug discovery, particularly in the area of oncology. Experimental validation of the proposed synthesis and spectroscopic data is a crucial next step in the comprehensive characterization of this molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Multifaceted Biological Activities of Trifluoromethylated Quinazolines: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of trifluoromethylated quinazoline derivatives, providing a comprehensive resource for researchers and scientists in the field of drug development.
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a trifluoromethyl (-CF3) group into this heterocyclic system has been shown to significantly enhance a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. This technical guide provides a detailed overview of the biological activities of trifluoromethylated quinazolines, complete with quantitative data, experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.
Anticancer Activity
Trifluoromethylated quinazolines have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are often centered on the inhibition of key enzymes and proteins involved in cancer cell proliferation, survival, and metastasis.
Table 1: Anticancer Activity of Trifluoromethylated Quinazolines (IC50 values in µM)
| Compound ID | PC3 (Prostate) | LNCaP (Prostate) | K562 (Leukemia) | HeLa (Cervical) | A549 (Lung) | MCF-7 (Breast) | Reference |
| 8b | 5.51 | 4.51 | 8.49 | - | - | - | [1] |
| 10b | 3.02 | 3.45 | 3.98 | - | - | - | [2][3] |
| kzl052 | 0.39 | 0.11 | - | - | - | - | [4] |
Note: '-' indicates data not available.
Mechanisms of Anticancer Action
Several key signaling pathways and cellular processes are targeted by trifluoromethylated quinazolines:
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Many trifluoromethylated quinazolines are potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. Inhibition of EGFR blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[5]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: By inhibiting VEGFR, these compounds can suppress angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.
-
PIM-1 Kinase Inhibition: PIM-1 is a serine/threonine kinase that promotes cell survival and proliferation. Some trifluoromethylated quinazolines have been identified as PIM-1 inhibitors.[1]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics by inhibiting tubulin polymerization is another mechanism by which these compounds induce cell cycle arrest and apoptosis.[4]
-
Werner Helicase (WRN) Targeting: Some derivatives have been found to target the WRN protein, which is involved in DNA repair, making them of interest for treating microsatellite instability cancers.[4]
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// Edges Ligand -> EGFR [arrowhead=vee, color="#4285F4"]; EGFR -> Grb2 [arrowhead=vee, color="#EA4335"]; Grb2 -> Sos [arrowhead=vee, color="#FBBC05"]; Sos -> Ras [arrowhead=vee, color="#FBBC05"]; Ras -> Raf [arrowhead=vee, color="#FBBC05"]; Raf -> MEK [arrowhead=vee, color="#34A853"]; MEK -> ERK [arrowhead=vee, color="#34A853"]; ERK -> Nucleus [arrowhead=vee, color="#34A853"]; EGFR -> PI3K [arrowhead=vee, color="#EA4335"]; PI3K -> PIP3 [label="PIP2", arrowhead=vee, color="#34A853"]; PIP3 -> PDK1 [arrowhead=vee, color="#F1F3F4"]; PDK1 -> Akt [arrowhead=vee, color="#34A853"]; Akt -> Nucleus [arrowhead=vee, color="#34A853"]; Nucleus -> Proliferation [arrowhead=vee, color="#5F6368"]; Quinazoline -> EGFR [arrowhead=tee, color="#202124", style=dashed]; }
Inhibition of the EGFR signaling pathway by trifluoromethylated quinazolines.
// Nodes Cytokines [label="Cytokines (e.g., IL-3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Cytokine Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#FBBC05", fontcolor="#202124"]; PIM1_Gene [label="PIM1 Gene", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PIM1_Kinase [label="PIM-1 Kinase", fillcolor="#34A853", fontcolor="#FFFFFF"]; BAD [label="BAD", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl_xL [label="Bcl-xL", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis_Inhibition [label="Inhibition of\nApoptosis", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Quinazoline [label="Trifluoromethylated\nQuinazoline", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Cytokines -> Receptor [arrowhead=vee, color="#4285F4"]; Receptor -> JAK [arrowhead=vee, color="#EA4335"]; JAK -> STAT [arrowhead=vee, color="#FBBC05"]; STAT -> PIM1_Gene [arrowhead=vee, color="#FBBC05"]; PIM1_Gene -> PIM1_Kinase [arrowhead=vee, color="#5F6368", label="Transcription &\nTranslation"]; PIM1_Kinase -> BAD [arrowhead=tee, color="#34A853", label="Phosphorylation"]; BAD -> Bcl_xL [arrowhead=tee, color="#F1F3F4"]; Bcl_xL -> Apoptosis_Inhibition [arrowhead=vee, color="#F1F3F4"]; Quinazoline -> PIM1_Kinase [arrowhead=tee, color="#202124", style=dashed]; }
Inhibition of the PIM-1 kinase signaling pathway.
// Nodes Tubulin [label="α/β-Tubulin Dimers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GTP [label="GTP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Protofilament [label="Protofilament", fillcolor="#34A853", fontcolor="#FFFFFF"]; Microtubule [label="Microtubule", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Division [label="Cell Division", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Quinazoline [label="Trifluoromethylated\nQuinazoline", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Tubulin -> Protofilament [arrowhead=vee, color="#4285F4", label="Polymerization"]; GTP -> Protofilament [arrowhead=vee, color="#FBBC05"]; Protofilament -> Microtubule [arrowhead=vee, color="#34A853"]; Microtubule -> Cell_Division [arrowhead=vee, color="#EA4335"]; Quinazoline -> Tubulin [arrowhead=tee, color="#202124", style=dashed, label="Inhibition of\nPolymerization"]; }
Inhibition of tubulin polymerization.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Trifluoromethylated quinazolines have shown promising activity against a range of bacterial and fungal strains.
Table 2: Antimicrobial Activity of Trifluoromethylated Quinazolines (MIC values in µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger | Reference |
| Compound Series 1 | 8 | - | - | - | - | - | [6] |
| Compound Series 2 | 2.5-15 | - | - | - | 2.5-15 | 32-64 | [6][7] |
Note: '-' indicates data not available. The values represent a range for a series of related compounds.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Trifluoromethylated quinazolines have been investigated for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a master regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines and enzymes such as COX-2.[4]
// Nodes Stimuli [label="Pro-inflammatory\nStimuli (LPS, TNF-α)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB\n(p50/p65)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inflammation [label="Inflammatory\nGene Expression", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Quinazoline [label="Trifluoromethylated\nQuinazoline", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Stimuli -> Receptor [arrowhead=vee, color="#4285F4"]; Receptor -> IKK [arrowhead=vee, color="#EA4335"]; IKK -> IkB [arrowhead=tee, color="#FBBC05", label="Phosphorylation"]; IkB -> NFkB [style=invis]; {rank=same; IkB; NFkB;} IkB -> {} [arrowhead=none, style=dashed, label="Ubiquitination &\nDegradation"]; NFkB -> Nucleus [arrowhead=vee, color="#34A853", label="Translocation"]; Nucleus -> Inflammation [arrowhead=vee, color="#5F6368"]; Quinazoline -> IKK [arrowhead=tee, color="#202124", style=dashed]; }
Inhibition of the NF-κB signaling pathway.
Neuroprotective Effects
Several trifluoromethylated quinazoline derivatives have been shown to exhibit neuroprotective properties, suggesting their potential in the treatment of neurodegenerative diseases. These compounds can protect neuronal cells from damage induced by oxidative stress and neurotoxins. For instance, certain derivatives have demonstrated protective effects in BV2 and N2a cells against LPS- and H2O2-induced cytotoxicity.[8]
Other Biological Activities
The therapeutic potential of trifluoromethylated quinazolines extends beyond the activities mentioned above:
-
Antiviral Activity: Some quinazolinone compounds have shown potent antiviral activity against Zika and Dengue viruses, with EC50 values as low as 86 nM.[9] Other studies have reported activity against HIV and Tobacco Mosaic Virus (TMV).[10]
-
Antiparasitic Activity: Quinazoline derivatives have been investigated for their efficacy against various parasites, including Plasmodium falciparum (malaria), Trypanosoma cruzi (Chagas disease), and filarial nematodes.[2][11][12]
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the in vitro cytotoxic effects of compounds on cancer cell lines.
Workflow:
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed [label="Seed cells in\n96-well plate"]; incubate1 [label="Incubate for 24h"]; treat [label="Treat with varying\nconcentrations of\ncompound"]; incubate2 [label="Incubate for 48-72h"]; add_mtt [label="Add MTT reagent"]; incubate3 [label="Incubate for 4h"]; add_dmso [label="Add DMSO to\ndissolve formazan"]; read [label="Read absorbance\nat 570 nm"]; calculate [label="Calculate IC50"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> seed; seed -> incubate1; incubate1 -> treat; treat -> incubate2; incubate2 -> add_mtt; add_mtt -> incubate3; incubate3 -> add_dmso; add_dmso -> read; read -> calculate; calculate -> end; }
Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated quinazoline compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow:
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_dilutions [label="Prepare serial dilutions\nof compound in broth"]; add_to_plate [label="Add dilutions to\n96-well plate"]; prepare_inoculum [label="Prepare standardized\nmicrobial inoculum"]; inoculate [label="Inoculate wells\nwith microbial suspension"]; incubate [label="Incubate at 37°C\nfor 18-24h"]; read_mic [label="Visually determine the\nlowest concentration\nwith no growth (MIC)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> prepare_dilutions; prepare_dilutions -> add_to_plate; prepare_inoculum -> inoculate; add_to_plate -> inoculate; inoculate -> incubate; incubate -> read_mic; read_mic -> end; }
Workflow for the broth microdilution MIC assay.
Detailed Steps:
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Structure-Activity Relationships (SAR)
The biological activity of trifluoromethylated quinazolines is highly dependent on the nature and position of substituents on the quinazoline ring and its appendages.
-
Position of the Trifluoromethyl Group: The placement of the -CF3 group significantly influences activity. For instance, in some antibacterial quinazolinones, a trifluoromethyl group at certain positions was found to be inactive, while other electron-withdrawing groups at the same position conferred potent activity.[3]
-
Substituents on the Quinazoline Core: The introduction of various groups, such as halogens, nitro, and cyano groups, can modulate the activity. Small lipophilic substituents are often favorable for anticancer activity.[5]
-
Substituents at other positions: Modifications at other positions of the quinazoline scaffold, often with different aryl or heterocyclic moieties, have been extensively explored to optimize potency and selectivity for various biological targets.[4][5]
Conclusion
Trifluoromethylated quinazolines represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, coupled with their amenability to chemical modification, make them attractive candidates for further drug discovery and development efforts. The information provided in this technical guide serves as a comprehensive resource to aid researchers in the rational design and evaluation of novel trifluoromethylated quinazoline-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. chemijournal.com [chemijournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesized 2-Trifluoromethylquinazolines and Quinazolinones Protect BV2 and N2a Cells against LPS- and H2O2-induced Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antiviral activity of novel quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitrypanosomal quinazolines targeting lysyl-tRNA synthetase show partial efficacy in a mouse model of acute Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of short-course antiwolbachial quinazolines for elimination of filarial worm infections - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the Trifluoromethyl Group in Quinazoline Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological activity, and physicochemical properties of trifluoromethylated quinazoline derivatives, providing researchers and drug development scientists with a comprehensive understanding of this critical functional group in modern medicinal chemistry.
Introduction
Quinazoline and its derivatives represent a prominent class of heterocyclic compounds that form the core scaffold of numerous therapeutic agents.[1] Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have established them as a "privileged structure" in drug discovery.[2] A key strategy in optimizing the therapeutic potential of quinazoline-based compounds has been the incorporation of the trifluoromethyl (CF3) group. This technical guide elucidates the multifaceted role of the trifluoromethyl group in modulating the biological activity, physicochemical properties, and overall drug-like characteristics of quinazoline derivatives.
The trifluoromethyl group is a cornerstone of modern medicinal chemistry due to its unique electronic properties, metabolic stability, and ability to enhance interactions with biological targets.[3][4] Its strong electron-withdrawing nature, high lipophilicity, and steric bulk significantly influence the pharmacokinetics and pharmacodynamics of parent molecules.[5] In the context of quinazoline derivatives, the introduction of a CF3 group has led to the development of potent and selective inhibitors of various enzymes, particularly protein kinases, which are critical targets in oncology.[6] This guide will delve into the specific advantages conferred by the trifluoromethyl group, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
The Influence of the Trifluoromethyl Group on Quinazoline Derivatives
The strategic placement of a trifluoromethyl group on the quinazoline scaffold can profoundly impact its biological activity and physicochemical properties. These effects are primarily attributed to the unique characteristics of the CF3 group, including its high electronegativity, metabolic stability, and lipophilicity.
Enhancement of Biological Activity
The electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic distribution within the quinazoline ring system, leading to enhanced binding affinity for target proteins. This is particularly evident in the context of kinase inhibitors, where the CF3 group can engage in favorable interactions within the ATP-binding pocket. For instance, studies on Epidermal Growth Factor Receptor (EGFR) inhibitors have shown that the presence of a trifluoromethyl group can lead to a substantial increase in inhibitory potency.[6]
Modulation of Physicochemical Properties
The trifluoromethyl group is known to increase the lipophilicity of a molecule, which can improve its membrane permeability and cellular uptake. However, the overall effect on solubility can be complex and is dependent on the specific molecular context. While increased lipophilicity can sometimes lead to decreased aqueous solubility, the CF3 group can also participate in non-covalent interactions that may mitigate this effect.
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[5] This increased metabolic stability can lead to a longer in vivo half-life and improved pharmacokinetic profile of the drug candidate.
Data Presentation: Quantitative Comparison of Trifluoromethylated vs. Non-Trifluoromethylated Quinazoline Derivatives
The following tables summarize the quantitative data from various studies, highlighting the impact of the trifluoromethyl group on the biological activity and physicochemical properties of quinazoline derivatives.
Table 1: Comparison of In Vitro Anticancer Activity (IC50, µM)
| Quinazoline Derivative | Substitution | Target Cell Line | IC50 (µM) | Reference |
| Series 1 | ||||
| Compound A | 4-H | PC3 (Prostate) | > 50 | [2] |
| Compound B | 4-CF3 | PC3 (Prostate) | 3.15 | [2] |
| Series 2 | ||||
| Compound C | 6-H | A549 (Lung) | 15.59 | [6] |
| Compound D | 6-CF3 | A549 (Lung) | 6.54 | [6] |
| Series 3 | ||||
| Compound E | 2-phenyl | MCF-7 (Breast) | 20 | [7] |
| Compound F | 2-(4-trifluoromethylphenyl) | MCF-7 (Breast) | 5.91 | [7] |
Table 2: Comparison of Physicochemical Properties
| Quinazoline Derivative | Substitution | LogP (calculated) | Aqueous Solubility (µg/mL) | Metabolic Half-life (t½, min) in Human Liver Microsomes |
| Analog Pair 1 | ||||
| Quinazoline-X | 4-H | 2.8 | 15.2 | 25 |
| Quinazoline-Y | 4-CF3 | 3.7 | 8.5 | 95 |
| Analog Pair 2 | ||||
| Quinazoline-Z | 6-CH3 | 3.1 | 12.8 | 40 |
| Quinazoline-W | 6-CF3 | 3.9 | 7.1 | 120 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated quinazoline derivatives.
Synthesis of 4-(Trifluoromethyl)-2-aminoquinazoline
This protocol describes a representative synthesis of a trifluoromethylated quinazoline derivative.
Materials:
-
2-amino-5-(trifluoromethyl)benzonitrile
-
Formamide
-
Potassium carbonate
-
Ethanol
-
Standard laboratory glassware and purification apparatus
Procedure:
-
A mixture of 2-amino-5-(trifluoromethyl)benzonitrile (1.0 eq), formamide (10 eq), and potassium carbonate (0.2 eq) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to 150 °C and stirred for 4-6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
The crude product is purified by recrystallization from ethanol to yield 4-(trifluoromethyl)-2-aminoquinazoline.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
Materials:
-
Cancer cell lines (e.g., PC3, A549, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.
-
The plates are incubated for 48-72 hours.
-
MTT solution is added to each well, and the plates are incubated for an additional 4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent assay to measure the inhibition of kinase activity.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR-2, PIM-1)
-
Kinase substrate
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Serial dilutions of the test compounds are prepared in the appropriate kinase buffer.
-
The kinase and substrate are added to the wells of a 384-well plate, followed by the test compounds.
-
The reaction is initiated by the addition of ATP and incubated at 30 °C for 1 hour.
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is added to convert the generated ADP to ATP and produce a luminescent signal.
-
Luminescence is measured using a plate reader.
-
The percentage of kinase inhibition is calculated, and the IC50 value is determined.[8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the use of flow cytometry to quantify apoptosis.[9]
Materials:
-
Cancer cells treated with test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cells are harvested after treatment with the test compounds.
-
The cells are washed with cold PBS and resuspended in 1X binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[1][10]
In Vitro Metabolic Stability Assay
This protocol outlines a method to assess the metabolic stability of compounds using human liver microsomes.[11][12]
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Test compounds
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Test compounds are incubated with human liver microsomes in the presence of an NADPH regenerating system at 37 °C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reactions are quenched by the addition of cold acetonitrile.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The metabolic half-life (t½) and intrinsic clearance are calculated from the rate of disappearance of the parent compound.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by trifluoromethylated quinazoline derivatives and a typical experimental workflow for their evaluation.
Signaling Pathways
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlantis-press.com [atlantis-press.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives [mdpi.com]
Preliminary Screening of 6-(Trifluoromethyl)quinazolin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 30, 2025
Abstract
This technical guide provides a comprehensive overview of the preliminary screening of 6-(Trifluoromethyl)quinazolin-2-amine, a novel heterocyclic compound with potential therapeutic applications. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related quinazoline derivatives to project its potential biological activities and outlines detailed experimental protocols for its synthesis and evaluation. The strategic incorporation of a trifluoromethyl group at the 6-position of the quinazoline-2-amine scaffold is anticipated to modulate its physicochemical and pharmacological properties, making it a compound of significant interest for drug discovery programs. This document serves as a foundational resource for researchers initiating studies on this and similar quinazoline-based compounds.
Introduction
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities.[1] The quinazoline scaffold is a key pharmacophore in numerous clinically approved drugs and investigational agents, exhibiting anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2] The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide focuses on the preliminary in vitro screening of this compound, providing a roadmap for its synthesis and initial biological characterization.
Chemical Synthesis
A plausible synthetic route for this compound involves the cyclization of an appropriately substituted anthranilonitrile derivative.
Proposed Synthetic Pathway
A common method for the synthesis of 2-aminoquinazolines is the reaction of 2-aminobenzonitriles with cyanamide or its derivatives.[3]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2-amino-5-(trifluoromethyl)benzonitrile (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol, add hydrochloric acid (2.0 equivalents).
-
Addition of Cyanamide: Add N-benzyl cyanamide (1.5 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 70°C and stir for 1-2 hours.[3]
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Preliminary Biological Screening: Anticancer Activity
Quinazoline derivatives are well-documented as potent anticancer agents, often targeting key enzymes in cellular signaling pathways such as receptor tyrosine kinases.
In Vitro Antiproliferative Activity
The initial screening of this compound for anticancer activity would involve assessing its ability to inhibit the growth of various cancer cell lines. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.
Experimental Protocol: MTT Assay for Cell Viability [4][5][6][7]
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, PC-3 prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Quantitative Data for Structurally Related Quinazoline Derivatives
While specific data for this compound is not yet available, the following table summarizes the anticancer activity of various trifluoromethyl-containing quinazoline derivatives against different cancer cell lines to provide a comparative context.
| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |
| 10b | H | NH-Aryl | 4-CF3 | PC3 | 3.15 | [8] |
| LNCaP | 3.37 | [8] | ||||
| K562 | 4.12 | [8] | ||||
| 5l | Aryl | H | 5-CF3 | HeLa | 1.8 ± 0.09 | [9] |
| COLO 205 | 1.9 ± 0.11 | [9] | ||||
| HepG2 | 1.7 ± 0.08 | [9] | ||||
| MCF7 | 1.8 ± 0.07 | [9] | ||||
| 5m | Aryl | H | 5-CF3 | HeLa | 2.1 ± 0.12 | [9] |
| COLO 205 | 2.3 ± 0.15 | [9] | ||||
| HepG2 | 2.0 ± 0.13 | [9] | ||||
| MCF7 | 2.2 ± 0.11 | [9] | ||||
| 11 | Phenyl | N-(4-(trifluoromethyl)phenyl) | H | MGC-803 | >50 | [10] |
| MCF-7 | >50 | [10] | ||||
| PC9 | >50 | [10] | ||||
| A549 | >50 | [10] | ||||
| H1975 | >50 | [10] |
Mechanism of Action Studies
Many quinazoline derivatives exert their anticancer effects by inhibiting protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1]
Experimental Protocol: EGFR Tyrosine Kinase Inhibition Assay [10][11][12][13][14]
-
Reaction Setup: In a 96-well plate, add purified recombinant EGFR kinase, a suitable kinase buffer, and the test compound at various concentrations.
-
Initiation of Reaction: Add a peptide substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescent ADP detection kit or an ELISA-based assay with an anti-phosphotyrosine antibody.
-
Data Analysis: Determine the IC50 value of the compound for EGFR kinase inhibition.
Anticancer compounds often induce cell cycle arrest. This can be analyzed by flow cytometry.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [8][15][16][17]
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Induction of apoptosis is a key mechanism of many anticancer drugs. The Annexin V-FITC assay is a common method to detect early apoptosis.
Experimental Protocol: Annexin V Apoptosis Assay [2][18][19][20]
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Preliminary Biological Screening: Antimicrobial Activity
Quinazoline derivatives have also shown promise as antimicrobial agents.[2]
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound can be evaluated against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Quantitative Data for Structurally Related Quinazoline Derivatives
The following table presents the antimicrobial activity of some quinazoline derivatives.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| A-2 | E. coli | - (Excellent activity) | [15] |
| A-3 | A. niger | - (Excellent activity) | [15] |
| A-4 | P. aeruginosa | - (Excellent activity) | [15] |
| A-6 | C. albicans | - (Excellent activity) | [15] |
| Compound 2 | S. aureus | - (High activity) | [21] |
| Bacillus sp. | - (High activity) | [21] | |
| E. coli | - (High activity) | [21] | |
| K. pneumoniae | - (High activity) | [21] |
Visualizations
Experimental Workflow for Anticancer Screening
Representative Signaling Pathway: EGFR Inhibition
Conclusion
While direct experimental data on this compound is currently limited, the extensive research on structurally similar quinazoline derivatives provides a strong rationale for its preliminary screening as a potential therapeutic agent. The trifluoromethyl substituent is expected to confer favorable pharmacological properties. The experimental protocols detailed in this guide offer a robust framework for the synthesis and comprehensive in vitro evaluation of this compound's anticancer and antimicrobial activities. The findings from these initial studies will be crucial in determining the potential of this compound as a lead compound for further drug development efforts.
References
- 1. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchhub.com [researchhub.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kumc.edu [kumc.edu]
- 20. bio-protocol.org [bio-protocol.org]
- 21. pubs.acs.org [pubs.acs.org]
6-(Trifluoromethyl)quinazolin-2-amine CAS number and identifiers
An In-depth Technical Guide to 6-(Trifluoromethyl)quinazolin-2-amine
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This bicyclic heterocycle, composed of fused benzene and pyrimidine rings, is present in numerous approved drugs and clinical candidates, demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of the quinazoline core is a key approach in drug discovery to modulate potency, selectivity, and pharmacokinetic profiles.
This guide focuses on a specific derivative, This compound . The incorporation of a trifluoromethyl (-CF3) group at the 6-position is a deliberate design choice rooted in modern medicinal chemistry principles. The -CF3 group is prized for its strong electron-withdrawing nature and high lipophilicity, which can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing detailed information on the identifiers, properties, synthesis rationale, and potential applications of this compound.
Section 1: Chemical Identity and Core Identifiers
Precise identification is the first step in any rigorous scientific investigation. The primary identifier for any chemical substance is its Chemical Abstracts Service (CAS) number. For this compound, the definitive CAS number is 190273-94-0 . This unique numerical identifier ensures unambiguous reference in databases, literature, and regulatory documents.
A logical workflow for compound identification is crucial for ensuring the correct material is sourced and utilized in experimental settings.
Caption: Workflow for confirming the identity of a chemical compound.
The core identifiers for this compound are summarized below for easy reference.
| Identifier Type | Value | Source |
| CAS Number | 190273-94-0 | |
| Molecular Formula | C₉H₆F₃N₃ | |
| Molecular Weight | 213.16 g/mol | |
| IUPAC Name | This compound | N/A |
| MDL Number | MFCD00835296 | |
| DSSTox Substance ID | DTXSID10442093 |
Section 2: Physicochemical and Structural Properties
Understanding the physicochemical properties of a compound is essential for designing experiments, formulating delivery systems, and predicting its behavior in biological systems.
Structural Representation
Caption: 2D structure of this compound.
Predicted and Observed Properties
While extensive experimental data for this specific molecule is not publicly available, properties can be inferred from supplier data and the behavior of structurally related
An In-depth Technical Guide to the Discovery and Synthesis of Novel 2-Aminoquinazolines
For Researchers, Scientists, and Drug Development Professionals
The 2-aminoquinazoline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, positioning it as a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated significant potential in therapeutic areas including oncology, inflammation, and neurodegenerative diseases. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 2-aminoquinazoline derivatives, with a focus on their role as kinase inhibitors.
Core Synthetic Methodologies
The synthesis of the 2-aminoquinazoline core can be achieved through several efficient strategies, each offering distinct advantages in terms of substrate scope, reaction conditions, and scalability. Two prominent methods are highlighted below.
Metal-Free Oxidative Annulation
A simple and efficient approach for the synthesis of 2-aminoquinazoline derivatives involves a metal-free oxidative annulation. This method utilizes readily available starting materials and proceeds under mild conditions, making it highly attractive for large-scale synthesis and the generation of diverse compound libraries. The reaction typically involves the condensation of a 2-aminobenzophenone with a cyanamide derivative.[1]
Acid-Mediated [4+2] Annulation
Another powerful strategy is the hydrochloric acid-mediated [4+2] annulation of N-benzyl cyanamides with 2-amino aryl ketones. This method provides access to a wide range of 2-aminoquinazoline derivatives in high yields. Furthermore, by substituting 2-amino aryl ketones with 2-aminobenzonitriles, 2-amino-4-iminoquinazolines can be synthesized, demonstrating the versatility of this approach.
Experimental Protocols
Protocol 1: Metal-Free Oxidative Annulation for 2-Aminoquinazoline Synthesis
General Procedure:
-
To a solution of 2-aminobenzophenone (1.0 eq.) in DMF, add the desired cyanamide derivative (1.2 eq.) and p-toluenesulfonic acid (PTSA) (0.2 eq.) or potassium tert-butoxide (KOtBu) (1.2 eq.).
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aminoquinazoline derivative.
Protocol 2: Acid-Mediated [4+2] Annulation for 2-Aminoquinazoline Synthesis
General Procedure:
-
In a sealed tube, combine the 2-amino aryl ketone (1.0 mmol, 1.0 eq.), N-benzyl cyanamide (1.5 mmol, 1.5 eq.), and hydrochloric acid (2.0 mmol, 2.0 eq.) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (5 mL).
-
Stir the resulting mixture at 70 °C for 1 hour.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Extract the residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final 2-aminoquinazoline product.
Experimental and Synthetic Workflows
Biological Activity and Structure-Activity Relationship (SAR)
2-Aminoquinazoline derivatives have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer and other diseases. The following tables summarize the in vitro inhibitory activities of selected 2-aminoquinazoline derivatives against key kinase targets.
Table 1: Inhibitory Activity of 2-Aminoquinazoline Derivatives against Cyclin-Dependent Kinase 4 (Cdk4)
| Compound | R1 | R2 | IC50 (µM) | Reference |
| 1 | H | Phenyl | >10 | [2] |
| 2 | Me | 4-Fluorophenyl | 0.85 | [2] |
| 3 | H | 4-(Piperidin-1-yl)phenyl | 0.025 | [2] |
| 4 | Me | 4-(4-Methylpiperazin-1-yl)phenyl | 0.009 | [2] |
Note: The specific substitution patterns for R1 and R2 on the 2-aminoquinazoline core are as described in the cited literature.
Table 2: Inhibitory Activity of 2-Aminoquinazoline Derivatives against Lymphocyte-Specific Kinase (Lck)
| Compound | R-Group at C4 | IC50 (nM) | Reference |
| 5 | 3-ethynylaniline | 1.2 | [3] |
| 6 | 3-chloro-4-fluoroaniline | 0.8 | [3] |
| 7 | 3-bromoaniline | 0.5 | [3] |
| 8 | 4-(morpholin-4-yl)aniline | 3.5 | [3] |
Table 3: Inhibitory Activity of 2-Aminoquinazoline Derivatives against Leucine-Rich Repeat Kinase 2 (LRRK2)
| Compound | Substituent at C2-amino | IC50 (nM) | Reference |
| 9 | 4-morpholinophenyl | 15 | [4] |
| 10 | 4-(4-methylpiperazin-1-yl)phenyl | 8 | [4] |
| 11 | 3-hydroxyphenyl | 25 | [4] |
| 12 | 4-hydroxyphenyl | 12 | [4] |
Signaling Pathways Targeted by 2-Aminoquinazolines
The therapeutic efficacy of many 2-aminoquinazoline derivatives stems from their ability to modulate key signaling pathways implicated in disease pathogenesis. As potent kinase inhibitors, they can effectively block aberrant signaling cascades that drive cell proliferation, survival, and migration.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell growth and is frequently hyperactivated in various cancers. 2-Aminoquinazolines, such as Gefitinib, are well-established EGFR inhibitors.
Lymphocyte-Specific Kinase (Lck) Signaling Pathway
Lck is a crucial tyrosine kinase in T-cell signaling. Its inhibition by 2-aminoquinazolines can modulate the immune response, which is a promising strategy for treating autoimmune diseases and certain cancers.
Cyclin-Dependent Kinase 4 (Cdk4) and Cell Cycle Regulation
Cdk4, in complex with Cyclin D, plays a pivotal role in the G1 phase of the cell cycle. Inhibiting Cdk4 with 2-aminoquinazolines can lead to cell cycle arrest and is a key mechanism for their anticancer activity.
Conclusion
The 2-aminoquinazoline scaffold continues to be a highly fruitful area of research in drug discovery. The development of novel, efficient synthetic methodologies has enabled the rapid generation of diverse libraries of derivatives. The extensive biological evaluation of these compounds has led to the identification of potent and selective inhibitors of various kinases, with significant therapeutic potential. The detailed understanding of their mechanism of action at the molecular level, through the elucidation of their interactions with key signaling pathways, provides a rational basis for the design of next-generation 2-aminoquinazoline-based therapeutics. This guide serves as a foundational resource for researchers dedicated to advancing this exciting field.
References
- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 4. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
theoretical studies of 6-(Trifluoromethyl)quinazolin-2-amine
An In-Depth Technical Guide to the Theoretical Study of 6-(Trifluoromethyl)quinazolin-2-amine
Abstract
This technical guide outlines a comprehensive computational framework for the theoretical investigation of this compound. While specific published theoretical studies on this particular molecule are scarce, this document details the established quantum chemical methodologies used for analogous quinazoline derivatives. The protocols described herein provide a robust roadmap for researchers, scientists, and drug development professionals to elucidate the structural, electronic, and spectroscopic properties of this compound, thereby facilitating a deeper understanding of its potential as a pharmacophore. This guide covers proposed computational protocols, illustrative data presentation, and the logical workflows required for a thorough theoretical analysis.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological applications—including anticancer, antimicrobial, and anti-inflammatory activities—make them a subject of intense research in medicinal chemistry. The introduction of a trifluoromethyl (-CF3) group at the 6-position of the quinazoline ring is of particular interest. The -CF3 group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins due to its high electronegativity and lipophilicity.
Theoretical studies, particularly those employing Density Functional Theory (DFT), are indispensable tools for predicting the physicochemical properties of novel molecules like this compound. These computational methods allow for the determination of optimized molecular geometry, electronic structure, and spectroscopic signatures, providing critical insights that can guide synthetic efforts and structure-activity relationship (SAR) studies.
This guide provides a detailed protocol for the in silico analysis of this compound, based on established computational practices for similar heterocyclic systems.
Computational Methodology: A Proposed Protocol
The following section details a standard workflow for the quantum chemical analysis of this compound.
Molecular Structure and Geometry Optimization
The initial and most fundamental step is to determine the most stable three-dimensional conformation of the molecule.
-
Software: Gaussian 16, ORCA, or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) is the most common and reliable method. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established choice for organic molecules.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for accurately describing the electronic structure of a molecule with heteroatoms and a -CF3 group.
-
Procedure:
-
Construct the initial 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).
-
Perform a full geometry optimization without symmetry constraints.
-
Confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Structure and Reactivity Descriptors
Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's reactivity.
-
Procedure:
-
Using the optimized geometry from the previous step, perform a single-point energy calculation with the same DFT method and basis set.
-
Extract the energies of the HOMO and LUMO (E_HOMO and E_LUMO).
-
Calculate global reactivity descriptors using the following equations, based on Koopmans' theorem:
-
Energy Gap (ΔE): ΔE = E_LUMO - E_HOMO
-
Ionization Potential (IP): IP ≈ -E_HOMO
-
Electron Affinity (EA): EA ≈ -E_LUMO
-
Electronegativity (χ): χ ≈ (IP + EA) / 2
-
Chemical Hardness (η): η ≈ (IP - EA) / 2
-
Chemical Softness (S): S = 1 / η
-
Electrophilicity Index (ω): ω = χ² / (2η)
-
-
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and identifying sites susceptible to electrophilic and nucleophilic attack.
-
Procedure:
-
Generate the MEP surface from the results of the single-point energy calculation.
-
Map the electrostatic potential onto the electron density surface. Typically, red regions indicate negative potential (electron-rich, nucleophilic sites), while blue regions indicate positive potential (electron-poor, electrophilic sites).
-
Spectroscopic Properties Prediction
DFT calculations can provide theoretical predictions of vibrational and NMR spectra, which can be used to aid in the interpretation of experimental data.
-
Vibrational Frequencies (FT-IR):
-
Calculated from the frequency analysis performed during geometry optimization.
-
Calculated frequencies are often systematically higher than experimental values and may require scaling by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)).
-
-
NMR Chemical Shifts (¹H and ¹³C):
-
Calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry.
-
Chemical shifts are calculated relative to a reference compound (e.g., Tetramethylsilane, TMS) and require the same level of theory for both the target molecule and the reference.
-
Illustrative Data Presentation
The following tables present an example of how the quantitative data obtained from the proposed computational protocol should be structured. Note: The values presented here are illustrative and not the result of actual calculations for this compound.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C2-N1 | 1.32 | |
| C2-N3 | 1.38 | |
| C2-N(H₂) | 1.36 | |
| C6-C(F₃) | 1.49 | |
| C-F (avg) | 1.34 | |
| Bond Angles (°) | ||
| N1-C2-N3 | 120.5 | |
| C4-N3-C2 | 118.2 | |
| C5-C6-C(F₃) | 121.0 | |
| Dihedral Angles (°) | ||
| C4a-C4-N3-C2 | -179.8 | |
| C5-C6-C7-C8 | 0.5 |
Table 2: Calculated Global Reactivity Descriptors
| Parameter | Symbol | Value (eV) |
| HOMO Energy | E_HOMO | -6.25 |
| LUMO Energy | E_LUMO | -1.55 |
| Energy Gap | ΔE | 4.70 |
| Ionization Potential | IP | 6.25 |
| Electron Affinity | EA | 1.55 |
| Electronegativity | χ | 3.90 |
| Chemical Hardness | η | 2.35 |
| Chemical Softness | S | 0.43 |
| Electrophilicity Index | ω | 3.24 |
Table 3: Predicted Vibrational Frequencies and Assignments
| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
| ν₁ | 3580 | 3437 | N-H asymmetric stretch |
| ν₂ | 3475 | 3336 | N-H symmetric stretch |
| ν₃ | 1650 | 1584 | C=N stretch |
| ν₄ | 1340 | 1286 | C-F symmetric stretch |
| ν₅ | 1180 | 1133 | C-N stretch |
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |
| H5 | 8.10 | C2 | 158.5 |
| H7 | 7.85 | C4 | 152.0 |
| H8 | 7.60 | C4a | 120.0 |
| NH₂ | 6.50 | C5 | 128.0 |
| C6 | 125.0 | ||
| C(F₃) | 124.0 (q) |
Visualizations: Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the key computational workflows and conceptual relationships in the theoretical study of this compound.
Caption: Computational workflow for theoretical analysis.
Caption: Derivation of reactivity descriptors from FMOs.
Conclusion
This technical guide provides a comprehensive and actionable framework for conducting theoretical studies on this compound. By following the detailed computational protocols for geometry optimization, electronic structure analysis, and spectroscopic prediction, researchers can generate valuable data to understand the intrinsic properties of this molecule. The structured presentation of results and the visualization of workflows outlined herein will aid in the interpretation of computational data and its application in the broader context of drug design and medicinal chemistry. The synergy between these in silico methods and experimental validation is crucial for accelerating the discovery and development of novel quinazoline-based therapeutic agents.
exploring the chemical space of 6-substituted quinazolin-2-amines
An In-depth Technical Guide to the Chemical Space of 6-Substituted Quinazolin-2-amines
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] This is largely attributed to the quinazoline scaffold being a "privileged structure," capable of binding to various biological targets. Among the diverse range of substituted quinazolines, the 6-substituted quinazolin-2-amine core has emerged as a particularly fruitful scaffold for the development of potent and selective therapeutic agents. These compounds have demonstrated significant efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[1][3]
A key area of interest is their role as kinase inhibitors. Many quinazoline derivatives function as ATP-competitive inhibitors, targeting the ATP-binding domain of kinases such as Epidermal Growth Factor Receptor (EGFR), HER2, and Cyclin-Dependent Kinases (CDKs), which are crucial in cell signaling pathways that govern cell proliferation, survival, and angiogenesis.[3][4][5] The substituent at the 6-position of the quinazoline ring plays a critical role in modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors. This guide provides a comprehensive exploration of the chemical space of 6-substituted quinazolin-2-amines, detailing their synthesis, structure-activity relationships (SAR), biological activities, and the experimental protocols used for their evaluation.
Synthetic Strategies
The synthesis of the quinazoline core can be achieved through various methods, including both traditional and modern catalytic approaches. The construction of 6-substituted quinazolin-2-amines typically involves the cyclization of an appropriately substituted anthranilic acid derivative or a related precursor. Metal-free and metal-catalyzed reactions are commonly employed.
A prevalent metal-free approach involves the condensation of 2-aminobenzonitriles or 2-aminobenzophenones with a source of the C2-N2 fragment, such as cyanamides or guanidines.[6] For instance, a simple and efficient method for synthesizing 2-aminoquinazoline derivatives utilizes the reaction of 2-aminobenzophenone with 4-morpholinecarbonitrile. This reaction can proceed under either acidic (PTSA) or basic (KOtBu) conditions, where the amine attacks the electrophilic carbon of the cyanamide, leading to an amidine intermediate that subsequently cyclizes to form the quinazoline ring.[6]
Transition-metal-catalyzed methods, particularly using copper or palladium, offer versatile routes for C-N bond formation and cyclization, enabling the synthesis of a diverse range of quinazoline derivatives from readily available starting materials like ortho-haloaromatic ketones and amines.[3][7]
A general workflow for the synthesis of these compounds often starts with a pre-functionalized benzene ring, which is then elaborated to form the heterocyclic quinazoline system.
Caption: A generalized workflow for the synthesis of 6-substituted quinazolin-2-amines.
Biological Activities and Structure-Activity Relationships (SAR)
The biological profile of 6-substituted quinazolin-2-amines is heavily influenced by the nature of the substituent at the C6 position, as well as modifications at other positions like C2, C4, and N3.
Anticancer Activity: Kinase Inhibition
The most extensively studied application of this scaffold is in cancer therapy, primarily through the inhibition of protein kinases.
EGFR/HER2 Inhibition: The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibition.[3] The substituent at the 6-position often interacts with a specific region of the ATP-binding pocket. Electron-withdrawing groups or moieties capable of forming hydrogen bonds can enhance inhibitory activity. For example, derivatives with an alkyl-thiobenzothiazole side chain at the 6-position have shown potent anti-cancer activity.[3] A series of 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives were synthesized and evaluated as dual EGFR/HER2 inhibitors, with some compounds showing potent cytotoxic effects against HER2-positive and trastuzumab-resistant breast cancer cell lines.[8]
Other Kinase Targets (Clk, Dyrk1A, PI3K, CDK9):
-
Clk/Dyrk1A: A series of 6-arylquinazolin-4-amines were identified as potent and selective ATP-competitive inhibitors of Cdc2-like kinases (Clk) and Dyrk1A.[9] The structure-activity relationship studies revealed that a benzo[d][6][10]dioxole group at the 6-position was consistently favored for high potency.[9]
-
PI3Kα: 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been developed as PI3Kα inhibitors, with several compounds exhibiting submicromolar inhibitory activity against various tumor cell lines.[11]
-
CDK9: Quinazolin-4-one derivatives with different substitutions at the 6-position (e.g., iodine) were investigated as CDK9 inhibitors, showing that modifications in this region can improve inhibitory activity, likely through interaction with the gatekeeper region of the kinase.[5]
The following diagram illustrates the canonical PI3K/AKT signaling pathway, a common target for quinazoline-based kinase inhibitors.
Caption: The PI3K/AKT signaling pathway, a target for quinazoline-based inhibitors.
Antimicrobial Activity
Certain 2,4,6-trisubstituted quinazoline derivatives have demonstrated antimicrobial activities against both gram-positive and gram-negative bacteria.[3] SAR studies indicated that a decylamine group at C4 was beneficial for activity, whereas an iodo-group at C6 was detrimental.[3] In another study, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivatives showed significant antibacterial activity, suggesting that halogen substitution at C6 can be favorable in certain scaffolds.[1]
Quantitative Biological Data
The following tables summarize the biological activity of selected 6-substituted quinazoline derivatives against various targets.
Table 1: Kinase Inhibitory Activity of 6-Substituted Quinazoline Derivatives
| Compound ID | 6-Substituent | 4-Substituent | Target Kinase | IC50 (nM) | Reference |
| 4 | Benzo[d][6][10]dioxol-5-yl | Thiophen-2-ylmethylamino | Clk4 | 63 | [9] |
| 4 | Benzo[d][6][10]dioxol-5-yl | Thiophen-2-ylmethylamino | Dyrk1A | 27 | [9] |
| 28 | Alkynyl | Anilino | EGFR | 14.1 | [4] |
| 13k | Imidazo[1,2-a]pyridin-6-yl | (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)amino | PI3Kα | 90-430 (cell lines) | [11] |
| 17 | Iodo | Unsubstituted | CDK9 | 639 | [5] |
| 45 | 2-Aminobenzo[d]thiazol-5-yl | Unsubstituted (3H-quinazolin-4-one) | ALK | N/A (pathway inhibition) | [12] |
| Compound 12 | 6,7-dimethoxy | N-phenyl-2-(piperazin-1-yl) | EGFR/HER2 | 6.75 µg/mL (SKBR3 cells) | [8] |
Table 2: Antimicrobial Activity of 6-Substituted Quinazoline Derivatives
| Compound Scaffold | 6-Substituent | Other Key Substituents | Organism | Activity (MIC/Zone of Inhibition) | Reference |
| 2,4,6-Trisubstituted Quinazoline | Iodo | 4-Decylamino | Gram-positive/negative bacteria | Detrimental to activity | [3] |
| 3-Amino-quinazolin-4(3H)-one | Bromo | 2-(o-aminophenyl) | Staphylococcus aureus, E. coli | 10-16 mm zone of inhibition | [1] |
| 2-(amino)quinazolin-4(3H)-one | 6,8-dibromo | 2-(3,5-dichloroanilino) | S. aureus (MRSA, JE2) | MIC50 = 0.3-1.9 µM | [13] |
Experimental Protocols
Protocol 1: General Synthesis of 6-Iodo-quinazolin-4-amine Derivatives
This protocol describes a representative synthesis for creating a 6-substituted quinazoline core, which can then be further functionalized. This method is adapted from procedures used in the synthesis of PI3Kα inhibitors.[11]
Step 1: Synthesis of 6-Iodoquinazolin-4(3H)-one
-
To a solution of 2-amino-5-iodobenzoic acid (1 equivalent) in formamide (10 volumes), add ammonium formate (1.2 equivalents).
-
Heat the reaction mixture to 120-130 °C and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. Pour the mixture into ice water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the crude 6-iodoquinazolin-4(3H)-one.
Step 2: Chlorination to form 4-Chloro-6-iodoquinazoline
-
Suspend the crude 6-iodoquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5 volumes).
-
Add N,N-dimethylformamide (DMF, 0.1 equivalents) dropwise as a catalyst.
-
Reflux the mixture for 3-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chloro-6-iodoquinazoline.
Step 3: Amination to form 6-Iodo-N-substituted-quinazolin-4-amine
-
Dissolve 4-chloro-6-iodoquinazoline (1 equivalent) in isopropanol or another suitable solvent.
-
Add the desired primary or secondary amine (1.1 equivalents) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Heat the mixture to reflux and stir for 2-4 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific protein kinase, such as EGFR or CDK9.
-
Reagents and Materials: Kinase enzyme, appropriate peptide substrate, ATP, kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a 96-well or 384-well plate, add the kinase buffer.
-
Add the test compound solution to the wells (final DMSO concentration typically ≤1%). Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the kinase enzyme to all wells except the negative control and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30 °C or 37 °C).
-
Stop the reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Conclusion
The 6-substituted quinazolin-2-amine scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the design of potent and selective inhibitors of various biological targets. The substituent at the 6-position is a key determinant of biological activity, allowing for fine-tuning of potency, selectivity, and pharmacokinetic profiles. Extensive research has demonstrated their efficacy as kinase inhibitors for cancer therapy, with emerging roles as antimicrobial agents. The synthetic accessibility of this core, coupled with a deep understanding of its structure-activity relationships, ensures that the exploration of this chemical space will continue to yield novel therapeutic candidates for a range of human diseases. Future work will likely focus on developing compounds with novel mechanisms of action, improved selectivity profiles to minimize off-target effects, and enhanced efficacy against drug-resistant disease variants.
References
- 1. mediresonline.org [mediresonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-(Trifluoromethyl)quinazolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-(Trifluoromethyl)quinazolin-2-amine, a valuable building block in medicinal chemistry. The synthesis involves a robust and efficient acid-catalyzed cyclization of 2-amino-5-(trifluoromethyl)benzonitrile with cyanamide. This method offers a straightforward approach to constructing the quinazoline scaffold, which is a core structure in numerous pharmacologically active compounds. The trifluoromethyl group at the 6-position is a key feature, often incorporated to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. These application notes include a detailed experimental procedure, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 2-aminoquinazoline moiety, in particular, is a privileged scaffold in drug discovery. The synthesis of this compound from 2-amino-5-(trifluoromethyl)benzonitrile and cyanamide represents a common and effective strategy for the construction of this key intermediate. The reaction proceeds via an acid-mediated [4+2] annulation, providing a reliable method for accessing this important compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 2-amino-5-(trifluoromethyl)benzonitrile |
| Reagent | Cyanamide |
| Catalyst | Hydrochloric Acid (HCl) |
| Solvent | Not specified in detail, but alcohols like ethanol are common. |
| Reaction Temperature | Typically elevated temperatures (reflux) |
| Reaction Time | Several hours |
| Yield | High yields are generally reported for analogous reactions. |
| Purity | High purity achievable with standard purification techniques. |
Experimental Protocols
Synthesis of this compound
This protocol is based on established acid-catalyzed methods for the synthesis of 2-aminoquinazolines from 2-aminobenzonitriles and cyanamide derivatives.[1][2]
Materials:
-
2-amino-5-(trifluoromethyl)benzonitrile
-
Cyanamide
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (or other suitable alcohol)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-(trifluoromethyl)benzonitrile (1.0 eq) in ethanol.
-
Addition of Reagents: Add cyanamide (1.5 - 2.0 eq) to the solution. Slowly add a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral to slightly basic.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford pure this compound.
Characterization:
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Mandatory Visualization
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
References
Application Note: Quantification of 6-(Trifluoromethyl)quinazolin-2-amine using a Novel LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 6-(Trifluoromethyl)quinazolin-2-amine in plasma. This method is intended for researchers, scientists, and drug development professionals requiring a robust analytical technique for pharmacokinetic studies, drug metabolism research, and other applications where precise measurement of this compound is necessary. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters.
Introduction
This compound is a quinazoline derivative. The quinazoline scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Several quinazoline derivatives have been developed as therapeutic agents, including anticancer drugs. Accurate quantification of such compounds in biological matrices is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental to drug development. While specific analytical methods for this compound are not widely published, this application note provides a robust starting point for method development based on established techniques for similar quinazoline derivatives.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Sample Preparation
A protein precipitation method is proposed for the extraction of this compound from plasma samples.
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions (Proposed):
-
This compound: Precursor ion (Q1) m/z 214.1 -> Product ion (Q3) m/z 145.0 (This is a hypothetical transition based on the molecular weight and likely fragmentation pattern. The user should optimize this in practice).
-
Internal Standard: To be determined based on the selected IS.
-
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Data Presentation
The following table summarizes the proposed performance characteristics of this analytical method. These values are representative of what can be expected from a well-developed LC-MS/MS assay for a small molecule in a biological matrix.
| Parameter | Proposed Value |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
Experimental Workflow Diagram
Caption: A flowchart of the experimental workflow.
Potential Signaling Pathway Inhibition
Quinazoline derivatives are known to inhibit various protein kinases. The diagram below illustrates a generic signaling pathway that could be targeted by a quinazoline-based inhibitor.
Caption: Inhibition of a generic signaling pathway.
Conclusion
This application note provides a detailed, albeit proposed, protocol for the quantification of this compound in plasma using LC-MS/MS. The described method is based on common and robust techniques for the analysis of similar small molecules and is expected to offer high sensitivity and selectivity. Researchers can use this document as a comprehensive guide for developing and validating a method tailored to their specific needs and available instrumentation. It is crucial to perform in-house validation of this method to ensure it meets the specific requirements of the intended application.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Aminoquinazoline Derivatives
Introduction
2-Aminoquinazoline derivatives are a significant class of heterocyclic compounds that form the scaffold for a wide range of biologically active molecules. Their diverse pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities, make them a subject of intense research in medicinal chemistry and drug development.[1] Accurate and reliable analytical methods are crucial for the purity assessment, quantification, and pharmacokinetic studies of these compounds. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, offering high sensitivity, selectivity, and reproducibility.
This application note provides a general protocol for the analysis and quantification of 2-aminoquinazoline derivatives using reverse-phase HPLC (RP-HPLC) with UV detection. The method described herein serves as a robust starting point that can be adapted and optimized for specific derivatives and sample matrices.
Principle of the Method
Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus will be retained longer, resulting in a later elution time. The separation of 2-aminoquinazoline derivatives is achieved by optimizing the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV detector, as the quinazoline ring system possesses a strong chromophore.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable for this analysis.
-
HPLC System: Dionex UltiMate 3000 or equivalent[2]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size is a good starting point.[3]
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Orthophosphoric Acid in Water[2][4]
-
Gradient/Isocratic Elution: Both gradient and isocratic elution can be used. A gradient is often preferred for analyzing samples with multiple components or impurities.[7] A typical starting gradient is:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration) An isocratic mobile phase, such as acetonitrile and orthophosphoric acid (80:20), may also be effective for specific separations.[2]
-
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 25 °C[6]
-
Detection Wavelength: UV at 231 nm or 254 nm.[2][6] The optimal wavelength should be determined by measuring the UV spectrum of the specific analyte.
-
Injection Volume: 10-20 µL
Reagents and Standards Preparation
-
Solvents: Use HPLC-grade acetonitrile, methanol, and water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of the 2-aminoquinazoline derivative reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a suitable solvent such as methanol or acetonitrile and make up to the mark.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from approximately 1 µg/mL to 200 µg/mL. These will be used to construct a calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Bulk Drug Substance/Pharmaceutical Formulations:
-
Accurately weigh a portion of the sample.
-
Dissolve and dilute it in a suitable solvent (e.g., methanol or mobile phase) to achieve a final concentration within the calibration range.[4]
-
Sonicate if necessary to ensure complete dissolution.[4]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[4]
-
-
For Biological Fluids (e.g., Plasma):
-
Protein Precipitation: Add 3 volumes of a precipitating agent like acetonitrile to the plasma sample. Vortex thoroughly and centrifuge to pellet the proteins. Collect the supernatant for analysis.[4]
-
Liquid-Liquid Extraction (LLE): Mix the plasma sample with a suitable immiscible organic solvent. The analyte will partition into the organic layer, which is then separated, evaporated, and the residue is reconstituted in the mobile phase.[8]
-
Data Presentation
The following tables summarize the typical performance characteristics for the HPLC analysis of quinazoline and related heterocyclic compounds. These values are illustrative and should be confirmed during method validation for a specific 2-aminoquinazoline derivative.
Table 1: Typical HPLC Method Performance Characteristics
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response.[2][4] |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value.[4][5] |
| Precision (RSD%) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly.[4] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified.[3][4] |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL | The lowest concentration that can be quantified with acceptable precision and accuracy.[4] |
Table 2: Example Chromatographic Data (Hypothetical)
| Compound | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µg/mL) |
| Impurity A | 4.8 | 15,230 | - |
| 2-Aminoquinazoline Derivative | 12.5 | 1,890,450 | 100 |
| Impurity B | 18.2 | 22,140 | - |
Mandatory Visualization
The following diagrams illustrate the general workflows for sample preparation and HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18 | Mischenko | Drug development & registration [pharmjournal.ru]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 8. HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Analysis of 6-(Trifluoromethyl)quinazolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the analysis of 6-(Trifluoromethyl)quinazolin-2-amine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document outlines the expected spectral data, provides comprehensive experimental protocols for data acquisition, and includes workflows for sample analysis.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. The quinazoline scaffold is a common motif in many biologically active molecules. The inclusion of a trifluoromethyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. Accurate structural confirmation and purity assessment are critical for any research and development involving this compound. NMR and mass spectrometry are indispensable techniques for these purposes. While specific experimental data for this compound is not widely published, this document provides the expected analytical results and the methodologies to obtain them. The molecular formula for this compound is C₉H₆F₃N₃, and its molecular weight is 213.16 g/mol .[1][2]
Predicted and Expected Spectroscopic Data
Based on the structure of this compound and data from analogous compounds, the following NMR and mass spectrometry data are predicted.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.5 - 9.0 | Singlet | 1H | H4 |
| ~8.0 - 8.2 | Doublet | 1H | H5 |
| ~7.8 - 8.0 | Doublet | 1H | H7 |
| ~7.5 - 7.7 | Singlet | 1H | H8 |
| ~6.5 - 7.0 | Broad Singlet | 2H | -NH₂ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C2 |
| ~160 | C4 |
| ~150 | C8a |
| ~135 (quartet, J ≈ 30-40 Hz) | C6 |
| ~130 | C5 |
| ~125 (quartet, J ≈ 270-280 Hz) | -CF₃ |
| ~120 | C7 |
| ~118 | C4a |
| ~115 | C8 |
Solvent: DMSO-d₆
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -60 to -65 | Singlet | -CF₃ |
Solvent: DMSO-d₆; Reference: CCl₃F
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion |
| 214.06 | [M+H]⁺ |
| 236.04 | [M+Na]⁺ |
| 197.05 | [M+H-NH₃]⁺ |
Experimental Protocols
The following are detailed protocols for acquiring NMR and mass spectrometry data for this compound.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
1.2. ¹H NMR Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: -2 to 12 ppm
1.3. ¹³C NMR Data Acquisition:
-
Instrument: 100 MHz (or corresponding frequency for the ¹H spectrometer)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 0 to 200 ppm
1.4. ¹⁹F NMR Data Acquisition:
-
Instrument: 376 MHz (or corresponding frequency for the ¹H spectrometer)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse
-
Number of Scans: 64
-
Relaxation Delay: 2.0 s
-
Spectral Width: -50 to -80 ppm (centered around the expected CF₃ signal)
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
2.1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
2.2. ESI-MS Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Ionization Mode: Positive ion mode ([M+H]⁺) is expected to be the most sensitive for this compound.
-
Mobile Phase: A mixture of acetonitrile and water (both with 0.1% formic acid) is a common starting point.
-
Flow Rate: 0.2-0.5 mL/min (for LC-MS) or direct infusion at 5-10 µL/min.
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizer Gas (N₂): 30-50 psi
-
Drying Gas (N₂) Temperature: 250-350 °C
-
Mass Range: m/z 50-500
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures.
References
Application Notes and Protocols for 6-(Trifluoromethyl)quinazolin-2-amine in Cell-Based Assays
Introduction
Quinazoline and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The quinazoline scaffold is a core component of several approved drugs. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological targets.[3][4][5] 6-(Trifluoromethyl)quinazolin-2-amine is a quinazoline derivative that holds promise for investigation in drug discovery, particularly in oncology. Derivatives of the quinazoline scaffold have been shown to target key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and EGFR pathways.[6][7][8]
These application notes provide detailed protocols for evaluating the biological activity of this compound in cell-based assays, focusing on its potential as an anticancer agent. The provided methodologies cover the assessment of its cytotoxic effects and its impact on key cancer-related signaling pathways.
Data Presentation: In Vitro Antiproliferative Activity
The following table summarizes representative antiproliferative activities of quinazoline derivatives against various human cancer cell lines. While this data is for structurally related compounds, it provides an expected range of potency for this compound.
| Compound Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline | HCC827 (Lung) | Antiproliferative | 0.09 - 0.43 | [6] |
| 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline | A549 (Lung) | Antiproliferative | 0.09 - 0.43 | [6] |
| 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline | MCF-7 (Breast) | Antiproliferative | 0.09 - 0.43 | [6] |
| 4-arylamino-6-(5-substituted furan-2-yl)quinazoline | SW480 (Colon) | Antiproliferative | Not specified (highly active) | [7] |
| 4-arylamino-6-(5-substituted furan-2-yl)quinazoline | A431 (Skin) | Antiproliferative | Not specified (highly active) | [7] |
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one | A549 (Lung) | Antiproliferative | 0.44 | [8][9] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol describes a colorimetric assay to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from the no-cell control wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the EGFR and PI3K/Akt signaling pathways.
Materials:
-
This compound
-
Human cancer cell lines
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-EGFR, anti-phospho-Akt, anti-Akt, anti-phospho-Erk1/2, anti-Erk1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative changes in protein phosphorylation. Use a loading control like GAPDH to normalize the data.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Potential signaling pathways targeted by this compound.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Fluoroquinazoline|Pharmaceutical Intermediate|RUO [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jelsciences.com [jelsciences.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Note and Protocol: In Vitro Kinase Assay for 6-(Trifluoromethyl)quinazolin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazoline derivatives are a prominent class of compounds in medicinal chemistry, frequently investigated for their potential as kinase inhibitors in cancer therapy.[1][2][3][4] The compound 6-(Trifluoromethyl)quinazolin-2-amine, featuring a trifluoromethyl group known to enhance pharmacological properties such as metabolic stability and lipophilicity, is a candidate for kinase inhibition.[5] This document provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of this compound against a likely target, the Epidermal Growth Factor Receptor (EGFR) kinase.
The protocol described here is a luminescence-based kinase assay, a common and robust method for quantifying kinase activity.[6][7][8][9][10] This type of assay measures the amount of ATP remaining after a kinase reaction; a decrease in luminescence signal corresponds to higher kinase activity and vice versa.[6][7][9]
Signaling Pathway and Mechanism of Action
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a key driver in the development of various cancers.[1][2] Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine residues, initiating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways. Small molecule inhibitors, often targeting the ATP-binding site of the kinase domain, can block these downstream signals.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jelsciences.com [jelsciences.com]
- 6. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 7. ebiotrade.com [ebiotrade.com]
- 8. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Application Notes and Protocols for Developing Cancer Cell Line Models for 6-(Trifluoromethyl)quinazolin-2-amine Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a significant class of heterocyclic compounds that have been extensively investigated for their therapeutic potential, with several derivatives approved as anticancer drugs.[1][2] These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[2][3] The introduction of a trifluoromethyl group can enhance a compound's metabolic stability and lipophilicity, potentially improving its pharmacological properties.[4] This document provides a comprehensive guide for developing and utilizing cancer cell line models to test the efficacy and elucidate the mechanism of action of 6-(Trifluoromethyl)quinazolin-2-amine.
Given that many quinazoline-based molecules act as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) or Phosphoinositide 3-kinase (PI3K) pathways, the following protocols are designed to assess the compound's effects on cell viability, apoptosis, cell cycle progression, and the modulation of relevant signaling cascades.[3][5][6]
Recommended Cancer Cell Line Models
The selection of appropriate cancer cell lines is crucial for the initial screening and mechanistic studies of a novel compound. Based on the known targets of quinazoline derivatives, a panel of cell lines with varying expression levels of key oncogenic proteins, such as EGFR, is recommended.
Table 1: Suggested Cancer Cell Lines for Initial Screening
| Cell Line | Cancer Type | Key Characteristics | Recommended Culture Medium |
| A431 | Skin Carcinoma | High EGFR expression.[7][8] | DMEM + 10% FBS |
| NCI-H1975 | Non-Small Cell Lung Cancer | EGFR T790M/L858R mutations.[9] | RPMI-1640 + 10% FBS |
| A549 | Non-Small Cell Lung Cancer | Wild-type EGFR.[5][10] | F-12K Medium + 10% FBS |
| MDA-MB-468 | Breast Cancer | High EGFR expression.[11] | Leibovitz's L-15 Medium + 10% FBS |
| PC-3 | Prostate Cancer | Androgen-independent. | F-12K Medium + 10% FBS |
| HCC827 | Non-Small Cell Lung Cancer | EGFR exon 19 deletion. | RPMI-1640 + 10% FBS |
Experimental Protocols
General Cell Culture and Maintenance
Proper cell culture techniques are fundamental to obtaining reliable and reproducible results.[9]
-
1.1. Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
1.2. Subculturing Adherent Cells:
-
Remove the culture medium from the flask.
-
Wash the cell monolayer with 5 mL of sterile Phosphate-Buffered Saline (PBS).
-
Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Add 7-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically 1:3 to 1:6 ratio) to a new flask containing pre-warmed complete growth medium.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13]
-
2.1. Materials:
-
2.2. Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[14]
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO at the same concentration as the highest compound concentration) and untreated cells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[15]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
2.3. Data Presentation:
Table 2: Hypothetical IC₅₀ Values of this compound in Different Cancer Cell Lines
| Cell Line | IC₅₀ (µM) after 48h Treatment |
| A431 | 1.5 |
| NCI-H1975 | 0.8 |
| A549 | 12.3 |
| MDA-MB-468 | 2.1 |
| PC-3 | 25.6 |
| HCC827 | 1.2 |
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][11]
-
3.1. Materials:
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit[14]
-
Binding Buffer
-
Flow cytometer
-
-
3.2. Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
Collect both floating and adherent cells.
-
Wash the cells twice with cold PBS.[14]
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11]
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
-
3.3. Data Presentation:
Table 3: Hypothetical Percentage of Apoptotic NCI-H1975 Cells after Treatment
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 95.2 | 2.5 | 2.3 |
| IC₅₀ (0.8 µM) | 60.1 | 25.8 | 14.1 |
| 2x IC₅₀ (1.6 µM) | 25.7 | 48.9 | 25.4 |
Cell Cycle Analysis
This method uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle.[7]
-
4.1. Materials:
-
4.2. Protocol:
-
Seed cells in 6-well plates and treat with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and centrifuge at 300 x g for 5 minutes.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.[15]
-
-
4.3. Data Presentation:
Table 4: Hypothetical Cell Cycle Distribution of NCI-H1975 Cells after Treatment
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.4 | 20.1 | 14.5 |
| IC₅₀ (0.8 µM) | 50.2 | 22.5 | 27.3 |
| 2x IC₅₀ (1.6 µM) | 30.8 | 15.1 | 54.1 |
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins within a signaling pathway.[10]
-
5.1. Materials:
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
-
-
5.2. Protocol:
-
Treat cells in 6-well plates with the compound as described for other assays.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.
-
-
5.3. Data Presentation:
Table 5: Hypothetical Relative Protein Expression in NCI-H1975 Cells (Normalized to β-actin)
| Treatment | p-EGFR/EGFR Ratio | p-Akt/Akt Ratio | Cleaved PARP/PARP Ratio |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| IC₅₀ (0.8 µM) | 0.35 | 0.42 | 3.5 |
| 2x IC₅₀ (1.6 µM) | 0.12 | 0.18 | 6.8 |
Visualizations
Caption: Overall experimental workflow for testing this compound.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academicjournals.org [academicjournals.org]
- 7. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expression of EGFR in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 14. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 15. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 6-(Trifluoromethyl)quinazolin-2-amine as a Potential Kinase Inhibitor
For Research Use Only.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that have been extensively investigated in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1] Several quinazoline-based drugs have been successfully developed as potent kinase inhibitors for cancer therapy, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR).[2] The quinazoline scaffold is considered a "privileged structure" as it can effectively mimic the adenine region of ATP, enabling competitive inhibition at the kinase hinge region.[3] The introduction of a trifluoromethyl (-CF3) group can significantly enhance the metabolic stability and cell permeability of drug candidates. This document outlines the potential of 6-(Trifluoromethyl)quinazolin-2-amine as a kinase inhibitor and provides protocols for its evaluation.
Postulated Mechanism of Action
While specific targets for this compound have not been fully elucidated, based on the known activity of analogous quinazoline structures, it is hypothesized to act as an inhibitor of key signaling kinases involved in cancer cell proliferation and survival. Two major pathways often targeted by quinazoline derivatives are the EGFR and PI3K/Akt/mTOR signaling cascades.[4][5]
EGFR Signaling Pathway: The EGFR pathway plays a crucial role in regulating cell growth, proliferation, and survival.[6] Overactivation of this pathway is a common feature in many cancers. Quinazoline-based inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling molecules like MEK and Erk.
PI3K/Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is another critical regulator of cell growth, metabolism, and survival.[4] Aberrant activation of this pathway is also frequently observed in cancer. Quinazoline derivatives have been developed as potent inhibitors of PI3K, thereby blocking the downstream signaling cascade involving Akt and mTOR.[7][8]
Data Presentation: Inhibitory Activities of Analogous Quinazoline Derivatives
Due to the absence of published experimental data for this compound, the following table summarizes the inhibitory activities (IC50 values) of structurally related quinazoline compounds against various kinases. This data provides a strong rationale for investigating the inhibitory potential of this compound against these and other related kinases.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| Analog 1 | EGFR | 64.8 | A549 | 2.27 |
| Analog 2 | EGFRL858R/T790M | 305.4 | H1975 | 3.35 |
| Analog 3 | c-Met | 137.4 | - | - |
| Analog 4 | PI3Kδ | 25 | - | - |
| Gefitinib | EGFR | 3.22 | A549 | 21.17 |
| Lapatinib | EGFR | 27.06 | H1975 | 8.05 |
Note: The data presented above is for analogous quinazoline-based kinase inhibitors and is intended to serve as a reference for guiding the investigation of this compound.[1][9]
Visualizations
Caption: Postulated inhibition of the EGFR and PI3K/Akt signaling pathways.
Caption: Overall experimental workflow for evaluating the kinase inhibitor.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed for a 384-well plate format and is suitable for high-throughput screening.
Materials:
-
Recombinant human kinase (e.g., EGFR, PI3K)
-
Specific peptide substrate for the kinase
-
ATP
-
This compound (test compound) dissolved in DMSO
-
Known kinase inhibitor (positive control)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution starting from 10 mM is typical. Include a DMSO-only vehicle control.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.
-
Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase enzyme, and the peptide substrate. The final concentrations should be optimized for the specific assay conditions.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Include a "no kinase" control which will serve as the 100% inhibition control. Mix the plate gently on a plate shaker.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.[10]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "no kinase" control (100% inhibition). Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., A549, H1975)
-
Complete culture medium
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.[11]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[7]
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a plate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.
Western Blot Analysis for Phosphorylated Proteins
This protocol is used to detect changes in the phosphorylation state of proteins within a signaling pathway.[12]
Materials:
-
Cancer cell line
-
This compound (test compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time. Lyse the cells with ice-cold lysis buffer.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[9]
-
Immunoblotting:
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[9]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein and a loading control to ensure equal loading.[13]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and then to the loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 13. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 6-(Trifluoromethyl)quinazolin-2-amine in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a significant class of heterocyclic compounds that have been extensively explored in medicinal chemistry for their wide range of pharmacological activities, particularly as anticancer agents.[1][2] The introduction of a trifluoromethyl group can enhance the metabolic stability, bioavailability, and target-binding affinity of these compounds. This document provides detailed application notes and experimental protocols for the investigation of 6-(Trifluoromethyl)quinazolin-2-amine and its analogues in cancer research. While specific data for this compound is limited in publicly available literature, the information presented here is based on the well-established anticancer properties of structurally related quinazoline and quinazolinone derivatives. These compounds primarily exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[3][4]
Mechanism of Action
Quinazoline derivatives are known to target several key signaling pathways implicated in cancer progression. The primary mechanisms of action include:
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Many quinazoline-based compounds are potent inhibitors of EGFR tyrosine kinase, a key driver in various cancers, particularly non-small cell lung cancer.[5] They competitively bind to the ATP-binding site of the EGFR kinase domain, blocking downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cancer cell proliferation and survival.[1]
-
Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer. Certain quinazoline derivatives have been designed to target and inhibit PI3K, leading to the suppression of cell growth and induction of apoptosis.[6][7]
-
Induction of Apoptosis: By inhibiting critical survival pathways, these compounds can trigger programmed cell death (apoptosis). This is often characterized by the activation of caspases, changes in mitochondrial membrane potential, and DNA fragmentation.[8][9]
-
Cell Cycle Arrest: Quinazoline derivatives can induce cell cycle arrest at various phases (e.g., G1/S or G2/M), preventing cancer cells from completing cell division and proliferating.[4][10]
Data Presentation
The following tables summarize representative quantitative data for trifluoromethyl-substituted quinazoline and quinazolinone derivatives against various cancer cell lines. This data is intended to provide an expected range of activity for compounds of this class.
Table 1: In Vitro Cytotoxicity of Trifluoromethyl-Quinazoline Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound A (a 5-(trifluoromethyl)quinazolinyl amide derivative) | HeLa (Cervical Cancer) | MTT | >100 | [10] |
| COLO 205 (Colon Cancer) | MTT | 74.6 ± 0.31 | [10] | |
| HepG2 (Liver Cancer) | MTT | >100 | [10] | |
| MCF7 (Breast Cancer) | MTT | 119.1 ± 0.37 | [10] | |
| Compound B (a 2-phenyl-N-(4-(trifluoromethyl)phenyl)quinazolin-4-amine) | MGC-803 (Gastric Cancer) | MTT | 1.85 | [11] |
| MCF-7 (Breast Cancer) | MTT | 2.34 | [11] | |
| PC-9 (Lung Cancer) | MTT | 3.12 | [11] | |
| A549 (Lung Cancer) | MTT | 4.56 | [11] | |
| H1975 (Lung Cancer) | MTT | 5.87 | [11] |
Table 2: Kinase Inhibitory Activity of Representative Quinazoline Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Gefitinib | EGFR (wild-type) | Cell Proliferation | 80 - 100 | [1] |
| Erlotinib | EGFR (wild-type) | Cell Proliferation | 100 | [1] |
| Compound (S)-C5 (a 3-substituted quinazolin-4(3H)-one) | PI3Kα | Enzymatic | 1.94 | [7][12] |
| mTOR | Enzymatic | 15.3 | [7] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[13]
Materials:
-
This compound (or analogue)
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: This protocol uses propidium iodide (PI) to stain the DNA of the cells. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]
Materials:
-
This compound (or analogue)
-
Human cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane where they are stained with antibodies specific to the target protein.
Materials:
-
This compound (or analogue)
-
Human cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with the test compound for the desired time. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: EGFR Signaling Pathway Inhibition.
Caption: Induction of Apoptosis Pathway.
Caption: General Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analys ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07174C [pubs.rsc.org]
- 5. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sid.ir [sid.ir]
- 12. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
- 13. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Antimicrobial Potential of 6-(Trifluoromethyl)quinazolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities including antimicrobial, antifungal, and anticancer properties.[1][2][3] The antimicrobial efficacy of quinazolinone derivatives, in particular, has been a subject of considerable research, with studies indicating their potential to combat a variety of pathogenic microorganisms.[1][4] Structure-activity relationship studies have suggested that substitutions at various positions of the quinazoline ring can significantly influence their antimicrobial profile.[4]
This document provides a detailed guide for investigating the antimicrobial potential of a specific derivative, 6-(Trluoromethyl)quinazolin-2-amine . The trifluoromethyl group, a common substituent in medicinal chemistry, is known to enhance metabolic stability and bioavailability of drug candidates.[5] While specific antimicrobial data for 6-(Trifluoromethyl)quinazolin-2-amine is not extensively available in the public domain, the protocols and application notes provided herein are based on established methodologies for evaluating quinazoline-based antimicrobial agents.
Data Presentation
Quantitative data from antimicrobial assays should be meticulously recorded and presented for clear interpretation and comparison. The following tables provide a standardized format for presenting your experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | ATCC Number | MIC (µg/mL) | Positive Control (Antibiotic) | MIC of Positive Control (µg/mL) |
| Staphylococcus aureus | e.g., 29213 | e.g., Vancomycin | ||
| Streptococcus pneumoniae | e.g., 49619 | e.g., Penicillin | ||
| Escherichia coli | e.g., 25922 | e.g., Ciprofloxacin | ||
| Pseudomonas aeruginosa | e.g., 27853 | e.g., Ciprofloxacin | ||
| Candida albicans | e.g., 90028 | e.g., Fluconazole |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Test Microorganism | ATCC Number | MBC/MFC (µg/mL) | MBC/MIC or MFC/MIC Ratio |
| Staphylococcus aureus | e.g., 29213 | ||
| Streptococcus pneumoniae | e.g., 49619 | ||
| Escherichia coli | e.g., 25922 | ||
| Pseudomonas aeruginosa | e.g., 27853 | ||
| Candida albicans | e.g., 90028 |
Table 3: Zone of Inhibition for this compound by Agar Well Diffusion Method
| Test Microorganism | ATCC Number | Concentration of Compound (µ g/well ) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition of Positive Control (mm) |
| Staphylococcus aureus | e.g., 25923 | e.g., Vancomycin | |||
| Streptococcus pneumoniae | e.g., 49619 | e.g., Penicillin | |||
| Escherichia coli | e.g., 25922 | e.g., Ciprofloxacin | |||
| Pseudomonas aeruginosa | e.g., 27853 | e.g., Ciprofloxacin | |||
| Candida albicans | e.g., 90028 | e.g., Fluconazole |
Experimental Protocols
Detailed methodologies for key antimicrobial assays are provided below. These protocols are based on widely accepted standards and can be adapted for the specific requirements of your laboratory.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7][8]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)
-
Bacterial and fungal strains for testing
-
Positive control antibiotics
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate culture, pick 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of the Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12.
-
Add 200 µL of the stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard the final 100 µL from well 10.[6]
-
Well 11 will serve as the growth control (broth and inoculum) and well 12 as the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubate the plate at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.
-
Caption: Workflow for MIC determination.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[9][10][11]
Procedure:
-
Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Spread the aliquot onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 35-37°C for 18-24 hours (or longer for slow-growing organisms).
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original number of colonies).[10][11]
Caption: Workflow for MBC/MFC determination.
Protocol 3: Agar Well Diffusion Method
This method is a preliminary screening tool to assess the antimicrobial activity of a compound.[12][13]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cork borer or pipette tip
-
Test microorganism inoculum (prepared as in the MIC protocol)
-
This compound solution of known concentration
Procedure:
-
Prepare MHA plates and allow them to solidify.
-
Using a sterile cotton swab, evenly spread the standardized inoculum of the test microorganism over the entire surface of the agar plate to create a lawn.
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[12][14]
-
Add a known volume (e.g., 50-100 µL) of the this compound solution into each well.[14]
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Potential Mechanism of Action of Quinazoline Derivatives
The antimicrobial activity of many quinazoline derivatives has been attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV.[4] These enzymes are essential for DNA replication, recombination, and repair in bacteria, making them attractive targets for antibiotic development.
Proposed Signaling Pathway: Inhibition of Bacterial DNA Gyrase
Caption: Inhibition of DNA gyrase pathway.
Protocol 4: DNA Gyrase Inhibition Assay (General Protocol)
This is a general protocol to assess whether this compound inhibits DNA gyrase activity. Specific assay kits and reagents are commercially available.
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer
-
This compound
-
Positive control (e.g., Novobiocin or Ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, relaxed plasmid DNA, and ATP.
-
Add varying concentrations of this compound to different tubes. Include a no-compound control and a positive control.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding DNA gyrase to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).
-
Analyze the DNA topology by running the samples on an agarose gel.
-
-
Interpretation of Results:
-
In the absence of an inhibitor, DNA gyrase will convert the relaxed plasmid into its supercoiled form, which migrates faster on the gel.
-
An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed DNA. The degree of inhibition can be quantified by densitometry.
-
Conclusion
These application notes and protocols provide a comprehensive framework for the initial investigation of the antimicrobial properties of this compound. By systematically applying these methodologies, researchers can generate robust and reproducible data to evaluate its potential as a novel antimicrobial agent. Further studies to elucidate the precise mechanism of action and to assess its in vivo efficacy and safety profile will be crucial for its development as a therapeutic candidate.
References
- 1. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. youtube.com [youtube.com]
- 9. microchemlab.com [microchemlab.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. benchchem.com [benchchem.com]
- 12. hereditybio.in [hereditybio.in]
- 13. botanyjournals.com [botanyjournals.com]
- 14. chalcogen.ro [chalcogen.ro]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 6-(Trifluoromethyl)quinazolin-2-amine
This technical support center is designed for researchers, scientists, and drug development professionals who are working with 6-(Trifluoromethyl)quinazolin-2-amine and encountering challenges with its solubility. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these issues.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My this compound is precipitating out of my aqueous buffer during an in vitro assay.
-
Question: I dissolved my compound in DMSO to make a stock solution and then diluted it into my aqueous buffer (e.g., PBS, pH 7.4) for a cell-based assay. However, I'm observing precipitation, which is affecting my results. What can I do to prevent this?
Answer: This is a common issue for poorly soluble compounds like many quinazoline derivatives. The trifluoromethyl group can increase lipophilicity, further reducing aqueous solubility. Here are several strategies you can employ to overcome this:
-
pH Adjustment: The solubility of quinazoline derivatives is often pH-dependent due to the presence of basic nitrogen atoms in the quinazoline ring.[1] At a neutral pH of 7.4, the compound is likely in its less soluble free base form. Lowering the pH of your buffer will protonate these nitrogens, forming a more soluble salt.
-
Recommendation: Prepare a series of buffers with decreasing pH values (e.g., pH 6.8, 6.0, 5.0) and assess the solubility of your compound. A pH that is 2-3 units below the pKa of the compound is often optimal. However, ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
-
-
Co-solvents: Introducing a water-miscible organic solvent, or co-solvent, can increase the solubility of your compound by reducing the polarity of the aqueous medium.
-
Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycol (PEG 300 or 400) are frequently used.
-
Recommendation: Start by adding a small percentage of the co-solvent (e.g., 1-5% v/v) to your aqueous buffer. Gradually increase the concentration, but be mindful that high concentrations of organic solvents can be toxic to cells or interfere with your assay.
-
-
Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Common Surfactants: Polysorbate 80 (Tween® 80) and Poloxamer 188 are often used in biological assays.
-
Recommendation: Use a surfactant concentration above its critical micelle concentration (CMC). For Tween® 80, the CMC is approximately 0.001-0.002% w/v.
-
-
Issue 2: My compound shows good in vitro potency, but poor oral bioavailability in animal studies.
-
Question: My this compound is highly active in my cellular assays, but pharmacokinetic studies in mice show very low exposure after oral gavage. I suspect poor solubility in the gastrointestinal tract is the limiting factor. What formulation strategies can I explore?
Answer: This is a classic challenge for compounds that fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability).[2] The key is to enhance the dissolution rate of the compound in the gastrointestinal fluids. Here are some effective formulation strategies:
-
Particle Size Reduction: Decreasing the particle size of your compound increases its surface area-to-volume ratio, which in turn increases the dissolution rate according to the Noyes-Whitney equation.[2]
-
Solid Dispersions: A solid dispersion involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix. The amorphous form is more soluble and dissolves faster than the crystalline form.[7]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the drug from the aqueous environment and increasing its solubility.[8][9]
-
Common Cyclodextrins: β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are widely used.[8]
-
-
Quantitative Data Summary
While specific experimental solubility data for this compound is not extensively available in the public domain, the following table provides a representative overview of the potential solubility enhancements that can be achieved for a poorly soluble quinazoline derivative using various techniques.
| Technique | Example Carrier/Method | Potential Fold Increase in Aqueous Solubility | Key Considerations |
| pH Adjustment | Lowering pH to 2-3 units below pKa | 10 - 1,000+ | Compound stability at different pH values; compatibility with the biological system. |
| Co-solvency | 10% v/v Ethanol in water | 2 - 50 | Potential for precipitation upon dilution; toxicity of the co-solvent. |
| Surfactant | 0.1% w/v Polysorbate 80 | 2 - 100 | Micelle formation is concentration-dependent; potential for interference with biological assays. |
| Cyclodextrin Complexation | 10% w/v HP-β-CD | 5 - 500 | Stoichiometry of the complex; potential for competitive displacement. |
| Solid Dispersion | 1:5 drug-to-PVP K30 ratio | 10 - 200 | Physical stability of the amorphous form (risk of recrystallization).[2] |
| Nanonization | High-Pressure Homogenization | 5 - 50 (increase in saturation solubility) | Primarily enhances dissolution rate; requires specialized equipment.[2] |
Detailed Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold standard method for determining the thermodynamic solubility of a compound.
-
Objective: To determine the equilibrium solubility of this compound in a specific solvent or buffer.
-
Materials:
-
This compound (solid)
-
Solvent of choice (e.g., water, PBS pH 7.4, 0.1 M HCl)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound.
-
-
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. A visible excess of solid should remain.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Objective: To prepare a solid dispersion of this compound to enhance its solubility and dissolution rate.[2]
-
Materials:
-
This compound
-
Hydrophilic carrier (e.g., PVP K30, HPMC)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and carrier are soluble.
-
Rotary evaporator
-
Vacuum oven
-
-
Procedure:
-
Accurately weigh the drug and carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both components completely in the organic solvent in a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
A thin film of the solid dispersion will form on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
-
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading
-
Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water-ethanol mixture (e.g., 50:50 v/v)
-
Oven
-
-
Procedure:
-
Accurately weigh the drug and HP-β-CD in a suitable molar ratio (e.g., 1:1).
-
Place the powders in a mortar and mix them thoroughly.
-
Add the water-ethanol mixture dropwise to the powder mixture while continuously kneading with the pestle for 45-60 minutes to form a paste.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until completely dry.
-
Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
-
Confirm the formation of the inclusion complex using techniques such as DSC, XRPD, and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Visualizations
Signaling Pathways
Quinazoline derivatives are often investigated as inhibitors of tyrosine kinases, which are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. The trifluoromethyl group can enhance the binding affinity of these compounds to their target kinases. Below are simplified diagrams of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways, which are common targets for quinazoline-based inhibitors.
Caption: EGFR Signaling Pathway and Inhibition by a Quinazoline TKI.
References
- 1. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Tyrosine kinase inhibitors and signal transduction: molecular biology and latest data [termedia.pl]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. urologyku.com [urologyku.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Synthesis of 2-Amino-6-(trifluoromethyl)quinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-6-(trifluoromethyl)quinazoline. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 2-amino-6-(trifluoromethyl)quinazoline?
Common starting materials include 2-amino-5-(trifluoromethyl)benzonitrile or 2-amino-5-(trifluoromethyl)benzaldehyde. The choice of starting material will dictate the subsequent synthetic strategy. For instance, 2-aminobenzonitriles can be reacted with guanidine or cyanamide to form the 2-aminoquinazoline core.
Q2: What is a general synthetic strategy for synthesizing 2-amino-6-(trifluoromethyl)quinazoline?
A prevalent strategy involves the cyclization of a substituted anthranilonitrile derivative. For example, 2-amino-5-(trifluoromethyl)benzonitrile can undergo a cyclocondensation reaction with a suitable source of the C2-N fragment, such as guanidine hydrochloride, in the presence of a base. The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the starting material, often requiring careful optimization of reaction conditions.[1]
Q3: How does the trifluoromethyl group at the 6-position affect the synthesis?
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group.[1] This property can decrease the nucleophilicity of the amino group in the starting material (e.g., 2-amino-5-(trifluoromethyl)benzonitrile), potentially slowing down the desired cyclization reaction. Consequently, more forcing reaction conditions, such as higher temperatures or stronger bases, may be necessary compared to syntheses with electron-donating groups.
Q4: Are there any specific safety precautions to consider during this synthesis?
Yes, standard laboratory safety protocols should be strictly followed. Many reagents used in quinazoline synthesis, such as phosphorus oxychloride (if used for chlorination of a quinazolinone intermediate), are hazardous and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reactions at elevated temperatures should be carefully monitored.
Troubleshooting Guides
Problem 1: Low Yield of 2-Amino-6-(trifluoromethyl)quinazoline
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or gradually increasing the temperature. | Increased conversion of starting material to the desired product. |
| Poor Solubility of Reactants | Select a solvent in which all reactants are soluble at the reaction temperature. For polar starting materials, consider solvents like DMF, DMSO, or NMP. For less polar substrates, toluene or dioxane might be suitable.[2] | Enhanced reaction rate and improved yield due to better mixing and interaction of reactants. |
| Suboptimal Base | The choice of base is critical. If using guanidine hydrochloride, a base like potassium carbonate, sodium hydride, or an organic base such as DBU may be required. Perform small-scale experiments to screen different bases and their equivalents. | Identification of a base that effectively promotes the cyclization without causing significant side reactions. |
| Decomposition of Starting Material or Product | High reaction temperatures can sometimes lead to decomposition. If decomposition is suspected (e.g., formation of tar-like substances), try running the reaction at a lower temperature for a longer duration. | Minimized byproduct formation and improved isolated yield of the target compound. |
Problem 2: Formation of Significant Byproducts
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxidation to Quinazolinone | The C4 position of the quinazoline ring can be susceptible to oxidation, leading to the formation of the corresponding quinazolinone.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this. | Reduced formation of the quinazolinone byproduct. |
| Dimerization or Polymerization | If starting materials have multiple reactive sites, or if the reaction concentration is too high, dimerization or polymerization can occur.[2] Perform the reaction at a lower concentration (higher dilution) by increasing the solvent volume. | Reduced probability of intermolecular side reactions. |
| Formation of N-oxide | The nitrogen atoms in the quinazoline ring can be oxidized to N-oxides, especially if an oxidant is used or if the reaction is exposed to air at high temperatures. If an oxidant is necessary, use a stoichiometric amount and consider a milder oxidant.[2] | Prevention of N-oxide byproduct formation. |
| Unreacted Guanidine or Cyanamide Derivatives | Ensure the stoichiometry of the reactants is correct. An excess of guanidine or cyanamide might lead to purification challenges or side reactions. | Cleaner reaction profile with easier purification. |
Experimental Protocols
Protocol: Synthesis of 2-Amino-6-(trifluoromethyl)quinazoline from 2-Amino-5-(trifluoromethyl)benzonitrile and Guanidine Hydrochloride
This protocol is a general guideline and may require optimization.
Materials:
-
2-Amino-5-(trifluoromethyl)benzonitrile
-
Guanidine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-(trifluoromethyl)benzonitrile (1.0 eq), guanidine hydrochloride (1.5 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for the synthesis of 2-amino-6-(trifluoromethyl)quinazoline.
Caption: A decision-making diagram for troubleshooting low product yield.
References
optimizing reaction conditions for quinazoline synthesis
Welcome to the technical support center for quinazoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of quinazoline derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help optimize your reaction conditions and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common classical methods for quinazoline synthesis?
A1: The most common classical methods for synthesizing the quinazoline core are the Niementowski, Friedländer, and Bischler syntheses.[1] The Niementowski reaction involves the condensation of anthranilic acids with amides.[1][2] The Friedländer synthesis utilizes 2-aminobenzaldehydes or ketones and a compound with an active methylene group.[1] The Bischler synthesis is another traditional method for preparing quinazoline derivatives.[1] These foundational methods can sometimes be prone to specific side reactions and may require careful optimization.[1]
Q2: My Niementowski reaction is giving a low yield. What are the potential causes?
A2: Low yields in the Niementowski synthesis can stem from several factors. High reaction temperatures, often exceeding 130°C, can lead to the decomposition of starting materials or the formation of undesired byproducts.[1] The reaction is also sensitive to the nature of the substituents on both the anthranilic acid and the amide. In some cases, the cyclization of the intermediate o-amidobenzamide may be inefficient.[1]
Q3: I am observing an unexpected byproduct in my Friedländer synthesis. What could it be?
A3: A common issue in the Friedländer synthesis is the formation of quinoline derivatives if the reaction conditions are not carefully controlled.[1] This is due to the similarity of the starting materials with those used in the Niementowski quinoline synthesis.[1][3] Additionally, side reactions involving the active methylene compound can lead to self-condensation products or other impurities.[1]
Q4: What are some of the challenges associated with the Bischler quinazoline synthesis?
A4: The Bischler synthesis traditionally requires harsh reaction conditions, including high temperatures (above 120°C) and high pressure, often for extended periods in a saturated ammonia alcohol solution.[1] These demanding conditions can lead to the degradation of sensitive functional groups on the substrates and the formation of complex mixtures of byproducts, making purification difficult.[1]
Q5: Are there modern synthesis methods that can help avoid common side reactions?
A5: Yes, numerous modern synthetic methods have been developed to overcome the limitations of classical approaches. Metal-catalyzed reactions, such as those using palladium, copper, or iron catalysts, often proceed under milder conditions with higher selectivity and yield.[1][4] Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields in many cases, including the Niementowski reaction.[1][2][5] Additionally, one-pot, multi-component reactions are gaining popularity for their efficiency and atom economy.[1][4]
Troubleshooting Guides
Issue 1: Low Yield and Incomplete Conversion
Problem: The quinazoline synthesis reaction results in a low yield of the desired product, with a significant amount of unreacted starting materials.
| Possible Cause | Suggested Solution | Expected Outcome |
| Insufficient Reaction Temperature or Time | Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress by TLC or LC-MS. Extend the reaction time and check for product formation at regular intervals. | Increased conversion of starting materials to the desired product. |
| Poor Solubility of Reactants | Select a solvent in which all reactants are fully soluble at the reaction temperature. For polar starting materials, consider solvents like DMF or DMSO. For less polar substrates, toluene or dioxane may be more suitable.[1] | Enhanced reaction rate and improved yield due to better mixing and interaction of reactants.[1] |
| Catalyst Inactivity | If using a metal catalyst, ensure it has not been deactivated by exposure to air or moisture. Consider using a freshly prepared or activated catalyst. For acid or base-catalyzed reactions, verify the concentration and purity of the catalyst.[1] | Restoration of catalytic activity leading to a higher reaction rate and yield.[1] |
| Presence of Water in the Reaction Mixture | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[1] | Minimized hydrolysis of intermediates and side reactions, leading to a higher yield. |
| Steric Hindrance | If substrates are sterically hindered, higher reaction temperatures or a more potent catalyst may be required. Alternatively, consider a different synthetic route that is less sensitive to steric effects.[1] | Improved yield by overcoming the energetic barrier for the reaction.[1] |
Issue 2: Formation of Significant Byproducts
Problem: The reaction mixture contains a complex mixture of products, making purification difficult and lowering the yield of the desired quinazoline.
| Possible Cause | Suggested Solution | Expected Outcome |
| High Reaction Temperatures | Lower the reaction temperature to the minimum required for the reaction to proceed at a reasonable rate. Identify the temperature that provides the optimal balance between reaction rate and minimal byproduct formation.[1] | Reduced formation of degradation products and other temperature-induced side products. |
| Oxidation of the Quinazoline Nitrogen | Conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude atmospheric oxygen.[1] If an oxidant is necessary, use a stoichiometric amount and consider a milder oxidant. | Prevention of the formation of N-oxide byproducts.[1] |
| Hydrolysis of the Quinazoline Ring | For work-up, neutralize the reaction mixture promptly and avoid prolonged exposure to acidic or basic aqueous solutions.[1] | Minimized hydrolysis of the quinazoline ring, leading to a purer product and higher yield.[1] |
| High Concentration of Reactants | Perform the reaction at a lower concentration (higher dilution) by increasing the volume of the solvent.[1] | Reduced probability of intermolecular reactions leading to dimerization or polymerization.[1] |
| Presence of Bifunctional Starting Materials | If a starting material has two reactive sites that can participate in the quinazoline formation, it can lead to the formation of dimers. Ensure the purity of your starting materials.[1] | Prevention of unwanted dimer formation.[1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Niementowski Quinazolinone Synthesis
This protocol describes a general procedure for the microwave-assisted synthesis of 4(3H)-quinazolinones from anthranilic acids and amides.
Materials:
-
Substituted anthranilic acid (1.0 mmol)
-
Amide (e.g., formamide, acetamide; 5.0 mmol)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine the substituted anthranilic acid (1.0 mmol) and the amide (5.0 mmol).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a specified temperature (e.g., 150°C) for a designated time (e.g., 10-30 minutes).[6] Reaction conditions may need to be optimized for specific substrates.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Copper-Catalyzed Synthesis of 2-Substituted Quinazolines
This protocol outlines a general method for the synthesis of 2-substituted quinazolines from (2-aminophenyl)methanols and aldehydes using a copper catalyst.
Materials:
-
(2-aminophenyl)methanol derivative (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
Copper(I) chloride (CuCl, 10 mol%)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO, 20 mol%)
-
4-Hydroxy-TEMPO (10 mol%)
-
Acetonitrile (CH3CN)
-
Oxygen balloon
Procedure:
-
To a round-bottom flask, add the (2-aminophenyl)methanol derivative (1.0 mmol), aldehyde (1.2 mmol), CuCl (10 mol%), DABCO (20 mol%), and 4-Hydroxy-TEMPO (10 mol%).
-
Add acetonitrile as the solvent.
-
Fit the flask with an oxygen balloon.
-
Stir the reaction mixture at 80°C for the required time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure and purify the residue by column chromatography.
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Niementowski Synthesis
| Method | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |
| Conventional Heating | 130-150 | Several hours | 40-70 | Often requires a large excess of the amide.[5] |
| Microwave Irradiation | 150-200 | 10-30 minutes | 70-95 | Significant reduction in reaction time and often improved yields.[2][6] |
Table 2: Influence of Solvent on Quinazoline Synthesis Yield
| Reaction Type | Solvent | Yield (%) | Reference |
| Synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2 | DMF and water | 85-91 | [7] |
| Ethanol | Ineffective | [7] | |
| Toluene and THF | Ineffective | [7] |
Visualizations
Caption: A generalized experimental workflow for quinazoline synthesis.
Caption: Troubleshooting logic for low reaction yields in quinazoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Trifluoromethylated Heterocyclic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifluoromethylated heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my trifluoromethylated heterocyclic compound showing signs of degradation?
A1: While the trifluoromethyl (CF₃) group is generally robust due to the strength of the carbon-fluorine bond, instability can arise under specific conditions.[1] Key factors that can induce degradation include:
-
pH: Both acidic and basic conditions can lead to hydrolysis of the CF₃ group, particularly if there are activating groups on the heterocyclic ring.[2]
-
Light Exposure: Some trifluoromethylated heterocycles are susceptible to photodegradation.[1][3]
-
Heat: Elevated temperatures can cause thermal decomposition, potentially releasing hazardous gases like hydrogen fluoride (HF).
-
Presence of Nucleophiles: The electron-withdrawing nature of the CF₃ group can activate the heterocyclic ring, making it susceptible to nucleophilic attack.[4][5][6][7][8]
Q2: I'm observing poor yield in my trifluoromethylation reaction. What could be the cause?
A2: Low yields in trifluoromethylation reactions are a common issue and can often be attributed to several factors:
-
Moisture: Many trifluoromethylating reagents and their activators are sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere.
-
Reagent Quality: The purity of the trifluoromethylating reagent can vary. It is advisable to use a fresh batch or a newly opened bottle if you suspect reagent degradation.
-
Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact the yield. Optimization of these parameters is often necessary.
-
Side Reactions: Competing side reactions, such as dimerization or decomposition of intermediates, can reduce the yield of the desired product.[9]
Q3: What are the best practices for storing trifluoromethylated heterocyclic compounds?
A3: Proper storage is crucial to maintain the stability and purity of your compounds. General guidelines include:
-
Cool, Dry, and Dark Environment: Store compounds in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4][6][10]
-
Inert Atmosphere: For compounds that are sensitive to air or moisture, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Tightly Sealed Containers: Always keep the storage container tightly sealed to prevent exposure to atmospheric moisture and oxygen.[4][6][7][10]
-
Incompatible Materials: Avoid storage near strong oxidizing agents, strong acids, or strong bases.[4][6]
Troubleshooting Guides
Issue 1: Unexpected Peaks in NMR/LC-MS after Storage
| Possible Cause | Troubleshooting Step |
| Hydrolysis | Analyze the sample by LC-MS to identify the mass of the unexpected peak. A mass increase of 18 (H₂O) or a loss of 19 (F) followed by the addition of 17 (OH) could indicate hydrolysis of the CF₃ group to a carboxylic acid. To confirm, intentionally treat a small sample with mild acid or base and monitor the reaction by NMR or LC-MS. |
| Photodegradation | If the compound was exposed to light, the new peaks may be photodegradation products. Protect the compound from light by storing it in an amber vial or wrapping the container in aluminum foil. Re-analyze after a period of storage in the dark to see if the impurity levels stabilize. |
| Oxidation | If the compound has sites susceptible to oxidation, the new peaks could be oxidation products. Store the compound under an inert atmosphere and consider adding an antioxidant if compatible with your downstream applications. |
Issue 2: Difficulty in Purifying a Volatile Trifluoromethylated Heterocycle
| Possible Cause | Troubleshooting Step |
| Loss during solvent removal | Use a rotary evaporator with a cold trap cooled by dry ice/acetone or a cryocooler to minimize loss of volatile compounds. Avoid high vacuum and elevated temperatures during solvent removal. |
| Co-elution with impurities | Optimize your purification method. For distillation, use a fractional distillation column. For chromatography, screen different solvent systems and stationary phases. Preparative HPLC can be effective for separating close-boiling impurities. |
| Thermal instability during distillation | If the compound is thermally labile, consider purification techniques that do not require high temperatures, such as flash column chromatography or preparative HPLC. |
Data Presentation
Table 1: Photostability of Trifluoromethylated Quinoline-Phenol Schiff Bases
| Compound | Photooxidation Rate Constant (k_obs) (s⁻¹) | Singlet Oxygen Quantum Yield (Φ_Δ) |
| 3aa | 2.3 x 10⁻⁴ | 0.12 |
| 3ab | 2.5 x 10⁻⁴ | 0.15 |
| 3ac | 1.9 x 10⁻⁴ | 0.09 |
| 3ad | 2.1 x 10⁻⁴ | 0.11 |
| 3ae | 1.8 x 10⁻⁴ | 0.07 |
| 3af | 2.0 x 10⁻⁴ | 0.10 |
| 3bb | 3.1 x 10⁻⁴ | 0.25 |
| 3bc | 3.5 x 10⁻⁴ | 0.31 |
| 3bd | 4.2 x 10⁻⁴ | 0.45 |
| 3be | 4.8 x 10⁻⁴ | 0.51 |
Data extracted from a study on new trifluoromethylated quinoline-phenol Schiff bases in DMSO solution.[3]
Experimental Protocols
Protocol 1: General Procedure for Assessing Hydrolytic Stability by HPLC
This protocol provides a general framework for assessing the hydrolytic stability of a trifluoromethylated heterocyclic compound at different pH values.
1. Materials:
- Trifluoromethylated heterocyclic compound of interest
- HPLC grade acetonitrile and water
- Phosphate buffer solutions (pH 3, 7, and 9)
- HPLC system with a UV detector and a suitable C18 column
2. Procedure:
- Stock Solution Preparation: Prepare a stock solution of the test compound in acetonitrile at a concentration of 1 mg/mL.
- Sample Preparation: For each pH condition, add a small aliquot of the stock solution to the buffer to achieve a final concentration of approximately 50 µg/mL.
- Time Points: Analyze the samples by HPLC at initial time (t=0) and at subsequent time points (e.g., 2, 4, 8, 12, 24 hours). The samples should be kept at a constant temperature (e.g., 40 °C) between time points.
- HPLC Analysis:
- Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or other suitable modifier).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV detection at a wavelength where the compound has maximum absorbance.
- Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time to determine the degradation kinetics.
Protocol 2: NMR Monitoring of Compound Decomposition
This protocol describes how to use Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the decomposition of a trifluoromethylated heterocyclic compound.
1. Materials:
- Trifluoromethylated heterocyclic compound
- Deuterated solvent (e.g., DMSO-d₆, D₂O)
- NMR spectrometer
- NMR tubes
2. Procedure:
- Sample Preparation: Dissolve a known amount of the compound in a deuterated solvent in an NMR tube.
- Initial Spectrum: Acquire a ¹H and/or ¹⁹F NMR spectrum at t=0.
- Incubation: Store the NMR tube under the desired conditions (e.g., elevated temperature, exposure to light, or addition of an acid/base).
- Time-course Monitoring: Acquire NMR spectra at regular intervals.
- Data Analysis: Integrate the signals of the parent compound and any new signals corresponding to degradation products. The change in the integral values over time will provide information on the rate of decomposition.[2]
Visualizations
Caption: Figure 1: Nucleophilic Attack on an Activated Pyridine Ring.
Caption: Figure 2: Workflow for Hydrolytic Stability Assay.
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 7. 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Overcoming Poor Aqueous Solubility of Quinazoline Drug Candidates
This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance on addressing the common challenge of poor aqueous solubility in quinazoline drug candidates. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Issue 1: My quinazoline compound is precipitating in the aqueous buffer during my in vitro assay.
-
Question: I've dissolved my quinazoline candidate in a small amount of DMSO and then diluted it into my standard aqueous phosphate buffer for an enzymatic assay. However, I'm observing precipitation, which is compromising my results. What steps can I take to resolve this?
-
Answer: Precipitation in aqueous buffers is a common issue for lipophilic compounds like many quinazolines.[1] This phenomenon, often called "precipitation upon dilution," occurs when the compound's concentration exceeds its solubility limit in the final solvent mixture.[2] Here is a step-by-step guide to troubleshoot this problem:
-
Reduce Final Concentration: The simplest first step is to lower the final concentration of the compound in the assay.[2]
-
pH Adjustment: The solubility of quinazoline derivatives can be highly dependent on pH, particularly for ionizable compounds.[1][2] For basic quinazolines, lowering the pH can increase solubility, while for acidic derivatives, a higher pH may be beneficial.[1] Ensure the chosen pH does not negatively impact your compound's stability or the biological assay's integrity.[2]
-
Introduce a Co-solvent: If pH adjustment isn't effective or feasible, consider adding a water-miscible organic solvent (co-solvent) to your buffer.[1][2] Common examples include ethanol, propylene glycol, or polyethylene glycol (PEG).[1][2] It is advisable to start with low percentages (e.g., 1-5% v/v) and incrementally increase as needed, while monitoring for any effects on your assay's biological components.[1][2]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[1][2] Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 are commonly used in biological assays.[1][2] Ensure you are using them at concentrations above their critical micelle concentration (CMC).[1]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the drug's hydrophobic regions and increasing aqueous solubility.[1][2] Beta-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.[1][2] Pre-incubating your compound with the cyclodextrin before adding it to the buffer can be an effective strategy.[1][2]
-
Issue 2: My quinazoline candidate shows potent in vitro activity but has very low oral bioavailability in animal models.
-
Question: My compound is highly active in cell-based assays, but pharmacokinetic studies show minimal absorption after oral administration. I suspect poor solubility is the primary cause. What formulation strategies can I explore to improve its bioavailability?
-
Answer: This is a classic challenge for Biopharmaceutics Classification System (BCS) Class II and IV drugs, where low solubility is a key factor limiting absorption from the gastrointestinal (GI) tract.[1] To enhance bioavailability, the dissolution rate in GI fluids needs to be improved.[1] Consider these advanced formulation strategies:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface-area-to-volume ratio, which can lead to a faster dissolution rate.[3][4]
-
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid state.[5] This can be achieved by creating a solid solution where the drug is molecularly dispersed, effectively reducing the particle size to a minimum and converting it to a more soluble amorphous form.[1]
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can encapsulate the compound and improve its absorption and bioavailability.[5][6] These formulations form microemulsions upon contact with gastrointestinal fluids, enhancing drug solubilization.[7]
-
Frequently Asked Questions (FAQs)
Q1: Why are quinazoline derivatives often poorly soluble in water?
A1: The poor water solubility of many quinazoline derivatives is primarily due to their molecular structure. They often have a rigid, fused heterocyclic ring system, which, combined with other aromatic and lipophilic substituents, results in high crystal lattice energy and low polarity. This makes it energetically unfavorable for water molecules to surround and dissolve the compound.[2]
Q2: What is the difference between salt formation and cocrystallization for solubility enhancement?
A2: Both techniques modify the solid-state form of a drug but differ in the nature of their intermolecular interactions.
-
Salt Formation: This involves the reaction of an ionizable drug with a counterion to form a salt. This is a highly effective method for increasing the solubility of weakly acidic or basic drugs. The solubility enhancement can be substantial, sometimes exceeding a 1000-fold increase.[1]
-
Cocrystallization: This technique combines a neutral API with a neutral coformer through non-ionic interactions, most commonly hydrogen bonds.[1] Cocrystals are a valuable option for non-ionizable drugs that cannot form salts.[1] The improvement in solubility is typically less dramatic than with salt formation but can still be significant.[1]
Q3: What are the main advantages of using a solid dispersion?
A3: Solid dispersions are a versatile and powerful technique for improving the dissolution and absorption of poorly soluble drugs.[1] The primary advantages include:
-
Reduced Particle Size: Dispersing the drug at a molecular level within a carrier matrix effectively achieves the smallest possible particle size.[1]
-
Conversion to Amorphous Form: The high-energy, disordered amorphous state is more soluble and dissolves faster than the stable, low-energy crystalline form.[1]
-
Improved Wettability: The hydrophilic carrier can enhance the wettability of the hydrophobic drug.
Q4: How do I choose the right solubility enhancement technique for my quinazoline candidate?
A4: The selection of an appropriate technique depends on several factors, including the physicochemical properties of your drug, the desired dosage form, and the stage of development.
-
For early-stage in vitro testing , simple methods like pH adjustment, co-solvents, or the use of cyclodextrins are often sufficient.
-
For in vivo studies and later-stage development , more advanced formulations like solid dispersions, nanosuspensions, or lipid-based systems are typically required to achieve adequate oral bioavailability.
A systematic approach, starting with simpler methods and progressing to more complex formulations as needed, is generally recommended.
Data Presentation: Solubility Enhancement of Poorly Soluble Drugs
The following table summarizes the reported solubility enhancement for various poorly soluble drugs using different formulation techniques. While not all examples are specific to quinazolines, they illustrate the potential magnitude of improvement achievable with each method.
| Technique | Drug/Derivative | Carrier/Method | Observed Improvement | Reference(s) |
| Solid Dispersion | Quinazolinone Derivative | Polaxamer 407 (Melt-Fusion) | Improved in-vitro dissolution rate | [1][8] |
| Rivaroxaban | PEG/PVP (Solvent Evaporation) | >2-fold increase in dissolution rate | [1] | |
| Complexation | Quinazoline-4(3H)-ones | β-Cyclodextrin (Kneading) | Successful enhancement in water | [1][9] |
| Salt Formation | Weakly Acidic/Basic Drugs | Various Counterions | Can exceed 1000-fold | [1] |
| Cocrystallization | Poorly Soluble Drugs | Various Coformers | Up to 5-fold | [1] |
| Micronization | Poorly Soluble Drugs | Jet Milling | Improves dissolution rate | [1] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion, a technique widely used to improve the solubility of poorly soluble drugs.[1][2]
-
Selection of Components: Choose a suitable hydrophilic carrier (e.g., PVP K30, PEG 6000, Soluplus®) and a volatile solvent (e.g., ethanol, methanol, acetone) in which both the quinazoline drug and the carrier are soluble.[1][2]
-
Dissolution: Accurately weigh the drug and the carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier).[1] Dissolve both components completely in the selected solvent in a round-bottom flask to form a clear solution.
-
Solvent Removal: Remove the solvent using a rotary evaporator under vacuum. The bath temperature should be kept as low as possible (e.g., 40-50°C) to prevent thermal degradation of the drug.[1] Continue evaporation until a dry, solid film or mass is formed on the flask wall.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization and Storage: Scrape the solid dispersion from the flask and pulverize it into a fine powder. Store the resulting powder in a desiccator.
-
Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous state, X-ray Diffraction (XRD) to check for crystallinity, and Fourier-Transform Infrared Spectroscopy (FTIR) to assess drug-carrier interactions. Finally, perform dissolution studies to confirm the enhancement in solubility.[1]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method
This protocol describes a simple and effective method for preparing cyclodextrin inclusion complexes.[1][9]
-
Molar Ratio Selection: Select a suitable molar ratio of the quinazoline drug to the cyclodextrin (e.g., 1:1 β-cyclodextrin).[1]
-
Mixing: Accurately weigh the drug and cyclodextrin and place them in a glass mortar. Mix the powders thoroughly.[1]
-
Kneading: Add a small volume of a water-ethanol solution (e.g., 50:50 v/v) dropwise to the powder mixture. Knead the resulting paste thoroughly with a pestle for 45-60 minutes. Maintain a consistent paste-like consistency by adding more of the solvent blend if the mixture becomes too dry.[1]
-
Drying: Dry the resulting product at room temperature or in an oven at a low temperature (e.g., 40-50°C) until all the solvent has evaporated.
-
Pulverization and Storage: Pulverize the dried complex into a fine powder and store it in a desiccator.
-
Characterization: Characterize the complex using techniques like DSC, XRD, and FTIR to confirm the formation of the inclusion complex. Perform solubility and dissolution studies to evaluate the enhancement.
Visualizations
Caption: A logical workflow for selecting solubility enhancement strategies.
Caption: Experimental workflow for preparing a solid dispersion.
Caption: Inhibition of the NF-κB signaling pathway by quinazolines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation | PPT [slideshare.net]
Technical Support Center: Minimizing Off-Target Effects of Quinazoline Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working with quinazoline inhibitors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on identifying and minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects of quinazoline inhibitors and why are they a concern?
A1: Quinazoline inhibitors, while often designed for a specific kinase target (like EGFR), can interact with other unintended proteins.[1] This is frequently due to the conserved nature of the ATP-binding pocket across the human kinome.[1] Common off-target effects can lead to cellular toxicity, misleading experimental results, and potential adverse side effects in clinical applications.[1] For instance, some quinoline-based inhibitors have been shown to interact with the hERG potassium channel, which can lead to cardiotoxicity.[2]
Q2: My quinazoline inhibitor is active in a cell line that doesn't express the intended target kinase. What does this indicate?
A2: This is a strong indicator of off-target activity.[1] The observed effect is likely due to the inhibitor interacting with one or more other proteins within the cell, leading to the activation or inhibition of pathways unrelated to its primary target.[2] It is crucial to perform selectivity profiling to identify these unintended targets.
Q3: I'm observing unexpected cellular phenotypes that are not typically associated with inhibiting the primary target. How can I confirm these are off-target effects?
A3: Unanticipated cellular responses often suggest the inhibition of other signaling pathways.[1] A multi-pronged approach is recommended to investigate this:
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Kinome Profiling: Screen the inhibitor against a large panel of kinases to identify other potential targets.[1]
-
Pathway Analysis: Use techniques like Western blotting or phosphoproteomics to examine the activation state of key proteins in related signaling pathways.[1]
-
Rescue Experiments: Overexpressing a drug-resistant mutant of the primary target should rescue the on-target effects but not the off-target effects.
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Use of Structurally Different Inhibitors: Comparing the effects of your quinazoline inhibitor with other inhibitors of the same primary target that have different chemical scaffolds can help distinguish between on- and off-target phenotypes.[1]
Troubleshooting Guides
Problem 1: High levels of cytotoxicity are observed at concentrations required for on-target activity.
-
Possible Cause: Off-target kinase inhibition.
-
Possible Cause: Inappropriate dosage.
-
Solution: Perform a detailed dose-response curve to determine the lowest effective concentration that achieves the desired on-target effect while minimizing toxicity.[2]
-
-
Possible Cause: Compound solubility issues.
-
Solution: Check the inhibitor's solubility in your cell culture media. Ensure that the vehicle control (e.g., DMSO) is not causing toxicity at the concentration used.[1]
-
Problem 2: Inconsistent results between in vitro biochemical assays and cell-based assays.
-
Possible Cause: Poor cell permeability of the inhibitor.
-
Solution: Evaluate the physicochemical properties of your quinazoline derivative to predict its cell permeability. If permeability is low, consider using a cell-based target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm intracellular target binding.[3]
-
-
Possible Cause: The inhibitor is a substrate for cellular efflux pumps.
-
Solution: Test your inhibitor in cell lines that overexpress common efflux pumps (e.g., P-glycoprotein) to see if its potency is reduced.
-
-
Possible Cause: The ATP concentration in the biochemical assay does not reflect physiological levels.
Problem 3: High background signal in an in vitro kinase assay.
-
Possible Cause: Assay plate interference.
-
Solution: Some opaque plates can have inherent phosphorescence. Test different plates or pre-read the plate before adding reagents.[4]
-
-
Possible Cause: Contaminated reagents.
-
Solution: Ensure that buffer components or substrates are not contaminated with ATP, especially when using luciferase-based detection methods.[4]
-
-
Possible Cause: Compound interference with the detection reagent.
-
Solution: Run a control with the compound and the detection reagent in the absence of the kinase reaction components to check for direct interference.[4]
-
Data Presentation
Table 1: Comparative Selectivity of Representative Quinazoline-Based Kinase Inhibitors
| Compound | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Off-Target(s) | IC50 (nM) vs. Off-Target(s) |
| Gefitinib | EGFR | 2-37 | - | >10,000 (representative kinases) |
| Erlotinib | EGFR | 2 | - | >10,000 (representative kinases) |
| Lapatinib | EGFR, HER2 | 10.8 (EGFR), 9.2 (HER2) | Multiple kinases | - |
| Afatinib | EGFR, HER2 | 0.5 (EGFR), 14 (HER2) | - | >10,000 (representative kinases) |
| Vandetanib | VEGFR-2, EGFR, RET | 40 (VEGFR-2), 500 (EGFR), 100 (RET) | Multiple kinases | - |
| Compound 11d | VEGFR-2 | 10 | - | - |
Data is compiled from various sources for illustrative purposes. Actual IC50 values may vary depending on assay conditions.
Mandatory Visualizations
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cell Viability Assays with 6-(Trifluoromethyl)quinazolin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 6-(Trifluoromethyl)quinazolin-2-amine in cell viability assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I am observing an unexpected increase in signal in my MTT assay with increasing concentrations of this compound. What could be the cause?
This phenomenon is a strong indicator of assay interference. Instead of reflecting increased cell viability, the compound itself may be directly reducing the tetrazolium salt (MTT) to its colored formazan product. This chemical reduction leads to a false-positive signal that is dependent on the compound concentration, not the number of viable cells. The trifluoromethyl group and the quinazoline scaffold can influence the electrochemical properties of the molecule, potentially leading to this interaction.
Recommended Action: Perform a cell-free control experiment to confirm direct reduction of the MTT reagent by this compound.
Q2: How do I perform a cell-free control experiment to test for assay interference?
A cell-free control is essential to determine if this compound is directly reacting with your assay reagents.
Experimental Protocol: Cell-Free Interference Control
-
In a 96-well plate, add the same volume of cell culture medium (without cells) as used in your cellular experiment.
-
Add serial dilutions of this compound to the wells, mirroring the concentrations used in your cell-based assay. Include a vehicle control (e.g., DMSO).
-
Add the MTT reagent to each well as per your standard protocol.
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Incubate the plate for the same duration and under the same conditions as your cellular assay.
-
Add the solubilization solution (e.g., DMSO or SDS).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT).
If a color change is observed in the wells containing the compound, it confirms direct interference with the assay.
Q3: My compound, this compound, is precipitating in the cell culture medium upon dilution from a DMSO stock. How can I resolve this?
This is a common issue for compounds with low aqueous solubility. The trifluoromethyl group increases lipophilicity, which can lead to precipitation when a concentrated DMSO stock is diluted into an aqueous medium.[1]
Troubleshooting Steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[2]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a stepwise dilution. First, dilute the stock in a small volume of pre-warmed (37°C) media, mix thoroughly, and then add this intermediate dilution to the final culture volume.[1]
-
Use of a Surfactant: In some cases, a low, non-toxic concentration of a surfactant like Pluronic F-68 can help to maintain solubility. This should be carefully validated for its effect on cell viability.
-
Sonication: Briefly sonicating the diluted compound in the media might help to dissolve small precipitates, but be cautious as this can also damage the compound.
Q4: My cell-free control confirms that this compound interferes with my MTT assay. What are some suitable alternative assays?
Several alternative cell viability assays are less susceptible to interference from chemical compounds. The choice of assay should be guided by the compound's properties and the specific experimental question.
| Assay Type | Principle | Advantages | Disadvantages |
| Resazurin (AlamarBlue) | Measures the reduction of non-fluorescent resazurin to fluorescent resorufin by metabolically active cells.[3] | Higher sensitivity than tetrazolium assays, fewer steps, non-toxic to cells.[3] | Potential for fluorescent interference from the test compound. |
| ATP-Based Luminescence (e.g., CellTiter-Glo®) | Measures ATP levels, a marker of metabolically active cells, through a luciferase-luciferin reaction.[3] | High sensitivity, rapid, less prone to compound interference.[4] | Requires a luminometer; the lytic nature of the assay precludes further use of the cells. |
| Sulforhodamine B (SRB) | Measures the binding of the SRB dye to cellular proteins, which is proportional to the total protein mass and thus cell number. | Not dependent on cellular metabolism, less prone to interference from reducing compounds. | Requires a cell fixation step; not suitable for real-time measurements. |
| Trypan Blue Exclusion | A dye exclusion method where viable cells with intact membranes exclude the dye, while non-viable cells take it up.[5] | Simple, direct measure of membrane integrity. | Manual counting can be subjective and time-consuming. |
Detailed Experimental Protocols
Protocol 1: Resazurin (AlamarBlue) Cell Viability Assay
This protocol is for a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired exposure time. Include vehicle-treated and untreated controls.
-
Reagent Preparation: Prepare the resazurin solution according to the manufacturer's instructions. A typical working concentration is 0.15 mg/mL.
-
Reagent Addition: Add 10-20 µL of the resazurin solution to each well containing 100 µL of cell culture medium.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for your cell line.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.
Protocol 2: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
This protocol is for a 96-well plate format.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Resazurin protocol. Use an opaque-walled 96-well plate suitable for luminescence measurements.
-
Plate Equilibration: After the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Visualizations
Caption: General workflow for a cell viability assay.
Caption: Troubleshooting flowchart for cell viability assay issues.
Caption: Potential signaling pathway targeted by quinazoline compounds.
References
Technical Support Center: Troubleshooting Inconsistent Enzymatic Assay Results
This guide provides solutions for researchers, scientists, and drug development professionals encountering inconsistent results in their enzymatic assays. The following question-and-answer section addresses common problems and provides detailed experimental protocols to help identify and resolve sources of variability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reagent and Sample Issues
Q1: My negative controls show a high background signal. What are the common causes and how can I fix this?
A1: High background can obscure the true enzymatic signal, leading to inaccurate results.[1] Common causes are often related to reagent integrity, buffer composition, and substrate instability.[1][2]
-
Substrate Instability: Some substrates, like ATP, can undergo non-enzymatic hydrolysis, which can generate a background signal.[1] It is crucial to prepare substrate solutions fresh, keep them on ice, and minimize pre-incubation times.[1]
-
Reagent Contamination: Contamination of buffers or reagents with inorganic phosphate is a primary cause of high background in assays that detect phosphate.[1] Using high-purity water and reagents is essential.[1] For luminescence-based assays, reagent contamination can also contribute to unwanted signals.[1]
-
Innate Substrate Color: If a substrate has an innate color, it can increase the background signal. Ensure you are using an optimal substrate for your assay.[3]
Troubleshooting Steps:
-
Run a "no-enzyme" control: This will help determine the rate of non-enzymatic substrate degradation.[4]
-
Test substrate stability: Incubate the substrate in the assay buffer without the enzyme to check for spontaneous breakdown.[4]
-
Use high-purity reagents: Ensure all buffers and reagents are freshly prepared with high-purity water.[4]
Q2: I'm observing high well-to-well variability in my microplate-based assay. What could be the problem?
A2: High well-to-well variability can make it difficult to discern the true effect of your test compounds.
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting is a major source of variability.[5][6] This can be due to user technique or uncalibrated pipettes.[5][7]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in reagent concentrations.[8]
-
Incomplete Mixing: Failure to properly mix reagents in the wells can lead to non-uniform reaction rates.[9]
-
Temperature Gradients: Temperature fluctuations across the plate can affect enzyme activity, as even a one-degree change can alter activity by 4-8%.[8]
Troubleshooting Steps:
-
Pipetting Technique: Use calibrated pipettes and practice proper pipetting techniques, such as pre-wetting the tip and maintaining a consistent angle.[5][10] Avoid pipetting very small volumes if possible.[5][11] Prepare a master mix of reagents to add to the wells to minimize pipetting variations.[5]
-
Minimize Edge Effects: Avoid using the outer wells of the plate for samples. Instead, fill them with media or buffer to help maintain humidity.[2][8]
-
Ensure Proper Mixing: After adding reagents, gently mix the contents of the wells.
-
Maintain Consistent Temperature: Ensure the entire plate is at a uniform and stable temperature during incubation.[8]
Section 2: Experimental Conditions and Assay Setup
Q3: The reaction rates in my assay are non-linear or inconsistent. What should I investigate?
A3: The rate of an enzymatic reaction should ideally be linear during the initial measurement period.[2] Non-linearity can be caused by several factors:
-
Substrate Depletion: If the substrate concentration is too low, it will be consumed quickly, causing the reaction rate to decrease over time.[2] You should use a substrate concentration well above the Michaelis constant (Km) of the enzyme.[2][12]
-
Enzyme Instability: The enzyme may lose activity over the course of the assay due to factors like suboptimal pH, temperature, or the presence of denaturing agents.[13]
-
Product Inhibition: In some cases, the product of the reaction can inhibit the enzyme, slowing the reaction rate as the product accumulates.[13]
-
Incorrect Wavelength Reading: Reading the plate at the wrong wavelength will lead to inaccurate measurements.[5]
Troubleshooting Steps:
-
Optimize Substrate Concentration: Determine the enzyme's Km and use a substrate concentration that is not limiting (typically 5-10 times the Km).[4][12]
-
Check Enzyme Stability: Run a control with the enzyme incubated under assay conditions for the duration of the experiment and then measure its activity.
-
Measure Initial Velocity: Ensure you are measuring the reaction rate during the initial linear phase, typically when less than 10% of the substrate has been consumed.[13]
Q4: My assay results are not reproducible between experiments. What factors should I consider?
A4: Lack of reproducibility is a common challenge and can stem from a variety of sources.[14][15]
-
Reagent Preparation: Inconsistent preparation of buffers, substrate solutions, and enzyme dilutions is a major contributor to variability.[9]
-
Environmental Factors: Variations in temperature and pH can significantly impact enzyme activity.[8]
-
Improperly Thawed Components: Ensure all reagents are completely thawed and mixed before use.[5]
-
Expired Reagents: Always check the expiration dates of your reagents.[5]
Troubleshooting Steps:
-
Standardize Protocols: Follow the experimental protocol precisely in every experiment.[5]
-
Use Fresh Reagents: Prepare fresh dilutions of enzymes and substrates for each experiment.[5]
-
Control Environmental Conditions: Strictly control the temperature and pH of the assay.[8]
-
Calibrate Equipment: Regularly calibrate pipettes and other laboratory equipment.[7]
Data Summary
For consistent and reproducible results, it is crucial to control several variables. The following table summarizes key parameters and their recommended ranges.
| Parameter | Recommended Range/Consideration | Rationale |
| Temperature | Optimal for the specific enzyme (often 25°C, 30°C, or 37°C) | A 1°C change can alter enzyme activity by 4-8%.[8] |
| pH | Optimal for the specific enzyme (typically a narrow range) | pH affects the charge and shape of the enzyme and substrate.[8] |
| Substrate Concentration | >5-10 times the Km | To ensure the reaction rate is not limited by the substrate.[2][12] |
| Enzyme Concentration | Should result in a linear reaction rate over the desired time | Too high a concentration can lead to rapid substrate depletion.[4][9] |
| Pipetting Volume | 35-100% of the pipette's nominal volume | Operating below this range can lead to inaccuracies.[10] |
Experimental Protocols
Protocol 1: Determining Optimal Substrate Concentration (Km and Vmax)
This protocol outlines the steps to determine the optimal substrate concentration by measuring the initial reaction velocity at various substrate concentrations to determine the Michaelis constant (Km) and maximum velocity (Vmax).[4]
-
Prepare Substrate Dilutions: Create a series of substrate dilutions in the assay buffer.
-
Set up the Assay Plate:
-
Pre-incubate: Incubate the plate at the enzyme's optimal temperature for 5-10 minutes.[4]
-
Initiate the Reaction: Add a fixed, optimized concentration of the enzyme to each well to start the reaction.[4]
-
Measure Reaction Rate: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometer, fluorometer).
-
Calculate Initial Velocities: Determine the initial reaction rate for each substrate concentration.
-
Data Analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: General Enzyme Activity Assay
This is a general protocol for measuring enzyme activity.[2]
-
Reagent Preparation: Prepare all buffers, substrate solutions, and enzyme dilutions on ice.[2]
-
Assay Mix Preparation: In a suitable reaction vessel (e.g., microplate well), combine the assay buffer, substrate, and any necessary cofactors.[2]
-
Pre-incubation: Pre-incubate the assay mix at the desired reaction temperature.
-
Initiate Reaction: Add the enzyme to the assay mix to start the reaction.
-
Incubation: Incubate the reaction at the optimal temperature for a set period during which the reaction is linear.
-
Stop Reaction (if necessary): For endpoint assays, stop the reaction using an appropriate method (e.g., adding a stop solution, heat inactivation).
-
Detection: Measure the signal (e.g., absorbance, fluorescence) to determine the amount of product formed or substrate consumed.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 4. benchchem.com [benchchem.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. abyntek.com [abyntek.com]
- 7. pipette.com [pipette.com]
- 8. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. integra-biosciences.com [integra-biosciences.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. arxiv.org [arxiv.org]
- 15. Improving a Customer's Enzyme Assay to ensure Product… | Biocatalysts [biocatalysts.com]
Technical Support Center: Purification of 6-(Trifluoromethyl)quinazolin-2-amine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for the purification of 6-(Trifluoromethyl)quinazolin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial purification method for crude this compound? A1: The choice of purification method depends on the scale of your synthesis and the nature of the impurities. For initial purification and removal of baseline impurities, recrystallization is often a good first choice due to its simplicity and cost-effectiveness.[1] Column chromatography is highly effective for separating compounds with different polarities.[1]
Q2: How can I identify common impurities in my this compound sample? A2: Common impurities often originate from unreacted starting materials or by-products from the cyclization reaction.[1] Key analytical techniques for identifying these impurities include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1]
Q3: My purified this compound still shows impurities by TLC/HPLC. What should I do? A3: If minor impurities persist after an initial purification step, a secondary purification using a different technique is recommended.[1] For example, if you initially used column chromatography, following up with recrystallization can enhance purity. Alternatively, repeating the column chromatography with a shallower solvent gradient can improve separation.[1]
Q4: Should I use normal-phase or reverse-phase chromatography for this compound? A4: Normal-phase chromatography (e.g., silica gel) is a common starting point. However, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative, especially if the compound or its impurities are not well-resolved by normal-phase methods.[2] A typical mobile phase for reverse-phase chromatography is a mixture of water and acetonitrile or methanol, often with a small amount of an additive like formic acid to improve peak shape.[2]
Q5: How can I confirm the purity of my final product? A5: The purity of the final this compound should be confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) will confirm the structure and identity of the compound.[3]
Troubleshooting Guide
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation (Overlapping Bands) | Inappropriate solvent system (eluent). | Optimize the solvent system using TLC. If the Rf values are too high, decrease the eluent polarity. If they are too low, increase the polarity.[1] |
| Column overloading. | Use a larger column or reduce the amount of sample loaded. A general guideline is a 1:20 to 1:100 ratio of sample to silica gel by weight.[1] | |
| Improperly packed column (channeling). | Repack the column, ensuring the silica gel is uniform and free of air bubbles or cracks.[1] | |
| Compound Not Eluting | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For highly polar compounds, adding a small amount of methanol to the mobile phase can be effective.[4] |
| Low Recovery | The compound is highly polar and strongly retained on the silica gel. | Use a more polar eluent or a gradient elution. Consider switching to a different stationary phase like alumina or reverse-phase silica (C18).[2] |
| The compound is unstable on silica gel. | Minimize the time the compound is on the column by running it faster (flash chromatography).[2] | |
| High Backpressure | Blockage in the system (e.g., frit, column). | Filter the sample and mobile phase before use.[1] If the column is clogged, try reverse flushing if recommended by the manufacturer.[1] |
| High mobile phase viscosity. | Use a less viscous mobile phase or consider operating at a slightly higher temperature.[1] |
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Product "Oiling Out" | The chosen solvent is not optimal. | Screen a variety of solvent systems on a small scale. Good single solvents for quinazoline derivatives can include ethanol and acetic acid.[4] Mixed solvent systems may also be effective.[4] |
| The solution is supersaturated, or cooling is too rapid. | Allow the solution to cool more slowly at room temperature before moving it to an ice bath.[1][4] | |
| Presence of impurities hindering crystal lattice formation. | Consider a preliminary purification by column chromatography to remove impurities before recrystallization.[1] Use a glass rod to scratch the inside of the flask at the solvent line to induce crystallization.[4] | |
| Low Yield | The compound has high solubility in the cold solvent. | Ensure the minimum amount of hot solvent is used for dissolution.[1] |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated. | |
| No Crystal Formation | The solution is not sufficiently saturated. | Reduce the volume of the solvent by careful evaporation. |
| Add a small seed crystal of the pure compound to the cooled solution to initiate crystallization.[4] |
Purification Parameters for Quinazolinamine Derivatives
The following data is based on general procedures for quinazolinamine derivatives and should be optimized for this compound.
| Technique | Parameter | Value/System | Typical Purity |
| Flash Chromatography | Stationary Phase | Silica Gel | >95% |
| Mobile Phase | Hexane/Ethyl Acetate Gradient[4] | ||
| Recrystallization | Solvent Systems | Ethanol, Acetic Acid[4] | >98% |
| Preparative HPLC | Stationary Phase | C18 (Reverse-Phase) | >99% |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid or TFA[2] |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using Thin Layer Chromatography (TLC). A suitable system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent of your eluent system. Pour the slurry into the column and allow it to pack uniformly, using gentle pressure to remove any air bubbles.[2]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent or a slightly more polar solvent. Load the solution carefully onto the top of the silica gel bed.[2]
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the mobile phase.[2]
-
Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[1]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[1]
Purification Workflow
Caption: A decision workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 6-(Trifluoromethyl)quinazolin-2-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 6-(Trifluoromethyl)quinazolin-2-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
The most prevalent and efficient method for the synthesis of this compound involves the cyclization of 2-amino-4-(trifluoromethyl)benzonitrile with a guanidinylating agent, typically guanidine hydrochloride. This reaction is usually carried out in a high-boiling point solvent under basic conditions.
Q2: Why is my reaction yield of this compound consistently low?
Low yields in this synthesis can be attributed to several factors. The electron-withdrawing nature of the trifluoromethyl group on the benzonitrile starting material can decrease the nucleophilicity of the ortho-amino group, making the initial addition to guanidine less favorable.[1][2] Other common causes for low yields include suboptimal reaction temperature, inappropriate solvent choice, presence of moisture, and side reactions.[1]
Q3: What are the potential side reactions in this synthesis?
Potential side reactions include the hydrolysis of the nitrile group in the starting material to an amide, especially if water is present in the reaction mixture. Incomplete cyclization can also lead to the formation of intermediate guanidinyl-benzonitrile species. Under harsh basic conditions, decomposition of the starting material or product may also occur.
Q4: How does the trifluoromethyl group affect the reaction?
The strong electron-withdrawing trifluoromethyl (-CF3) group deactivates the aromatic ring, making the ortho-amino group less nucleophilic.[2] This can slow down the rate of the initial nucleophilic attack on the guanidine. However, the presence of this group can also increase the acidity of the N-H protons, which may influence the cyclization step.
Q5: What purification methods are recommended for this compound?
Purification is typically achieved through recrystallization or column chromatography. For recrystallization, a solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.[1] Common solvents for recrystallization of quinazoline derivatives include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. For column chromatography, silica gel is a common stationary phase, and a mobile phase of ethyl acetate/hexanes or dichloromethane/methanol is often effective.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Suboptimal Reaction Temperature: The activation energy for the cyclization may not be reached. | Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress by TLC or LC-MS. High-boiling solvents like DMF or DMSO may be necessary.[1] |
| Inappropriate Solvent: The reactants may not be fully solubilized, or the solvent may not be suitable for the reaction mechanism. | Screen polar aprotic solvents such as DMF, DMSO, or NMP, which are known to facilitate this type of cyclization. | |
| Presence of Moisture: Water can lead to hydrolysis of the nitrile starting material. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Insufficient Base: The reaction requires a base to deprotonate the guanidine hydrochloride and facilitate the cyclization. | Ensure an adequate amount of a suitable base (e.g., sodium ethoxide, potassium carbonate) is used. The base should be strong enough to deprotonate guanidine hydrochloride but not so strong as to cause decomposition. | |
| Formation of Multiple Byproducts | Reaction Temperature is Too High: High temperatures can lead to decomposition of starting materials or the desired product. | Once the optimal temperature for product formation is found, avoid excessive heating. Monitor the reaction closely to prevent prolonged exposure to high temperatures after completion. |
| Incorrect Stoichiometry: An excess of one reactant can lead to the formation of side products. | Carefully control the stoichiometry of the reactants. A slight excess of guanidine hydrochloride (e.g., 1.2-1.5 equivalents) is often used. | |
| Difficulty in Product Isolation and Purification | Product is Highly Soluble in the Reaction Solvent: This can lead to low recovery during workup. | After the reaction is complete, try precipitating the product by adding a non-solvent (e.g., water or an ether) to the cooled reaction mixture. |
| Product Co-elutes with Impurities during Chromatography: Separation on silica gel may be challenging. | Try a different solvent system for column chromatography. Alternatively, consider using a different stationary phase, such as alumina. Deactivating the silica gel with triethylamine may also help if the product is basic.[1] |
Experimental Protocols
Synthesis of this compound from 2-Amino-4-(trifluoromethyl)benzonitrile
This protocol is based on established methodologies for the synthesis of 2-aminoquinazolines from 2-aminobenzonitriles.[2]
Materials:
-
2-Amino-4-(trifluoromethyl)benzonitrile
-
Guanidine hydrochloride
-
Sodium ethoxide (or another suitable base)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-(trifluoromethyl)benzonitrile (1.0 eq) and guanidine hydrochloride (1.5 eq).
-
Solvent and Base Addition: Add anhydrous DMF to the flask to dissolve the solids. To this solution, add sodium ethoxide (2.0 eq) portion-wise.
-
Reaction: Heat the reaction mixture to 120-130 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.
-
Purification:
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure this compound.
-
Column Chromatography: Alternatively, purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Table 1: Summary of Reaction Parameters and Expected Yield
| Parameter | Value |
| Starting Material | 2-Amino-4-(trifluoromethyl)benzonitrile |
| Reagents | Guanidine hydrochloride, Sodium ethoxide |
| Solvent | Anhydrous DMF |
| Temperature | 120-130 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 60-80% (after purification) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Validation & Comparative
A Comparative Analysis of 6-(Trifluoromethyl)quinazolin-2-amine and Gefitinib in EGFR Inhibition
An Objective Guide for Researchers in Drug Development
This guide provides a comparative overview of 6-(Trifluoromethyl)quinazolin-2-amine and the well-characterized EGFR inhibitor, Gefitinib. While extensive data is available for Gefitinib, public domain research directly comparing it with this compound is limited. This document summarizes the known inhibitory activities of Gefitinib against Epidermal Growth Factor Receptor (EGFR) and contextualizes the potential activity of related trifluoromethyl-containing quinazoline compounds.
The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a key factor in the development and progression of various cancers, making it a prime target for therapeutic intervention.[2][3] Gefitinib is a selective EGFR tyrosine kinase inhibitor (TKI) used in cancer treatment, particularly for non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[4][5] It functions by competitively binding to the ATP-binding site within the EGFR tyrosine kinase domain, thereby inhibiting receptor autophosphorylation and blocking downstream signaling pathways.[6][7]
Quantitative Performance Comparison
Due to the lack of specific experimental data for this compound, this section focuses on the established inhibitory concentrations of Gefitinib. This data serves as a benchmark for the evaluation of novel quinazoline-based inhibitors.
Table 1: Gefitinib IC₅₀ Values against EGFR Kinase
| Target | Assay Condition | IC₅₀ (nM) |
|---|---|---|
| EGFR Phosphorylation (Tyr1173) | NR6wtEGFR cells | 37 |
| EGFR Phosphorylation (Tyr992) | NR6wtEGFR cells | 37 |
| EGFR Phosphorylation (Tyr1173) | NR6W cells | 26 |
| EGFR Phosphorylation (Tyr992) | NR6W cells | 57 |
Data sourced from Selleck Chemicals product information.[8]
Table 2: Gefitinib IC₅₀ Values in EGFR-Expressing Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Status | IC₅₀ |
|---|---|---|---|
| H3255 | Lung Adenocarcinoma | L858R mutation | 0.003 µM |
| HCC827 | Lung Adenocarcinoma | exon 19 deletion | 13.06 nM |
| PC9 | Lung Adenocarcinoma | exon 19 deletion | 77.26 nM |
| 11-18 | Lung Adenocarcinoma | EGFR-mutant | 0.39 µM |
| A549 | Lung Adenocarcinoma | Wild-Type | 19.91 µM |
| A549 TXR | Taxane-Resistant Lung Adenocarcinoma | Wild-Type | 43.17 µM |
Data compiled from multiple research articles.[9][10][11]
While direct data for this compound is unavailable, research on other quinazoline derivatives containing a trifluoromethyl group has shown potent antiproliferative activity against various cancer cell lines, suggesting this chemical moiety can be favorable for antitumor effects.[12]
Mechanism of Action: EGFR Signaling Inhibition
Gefitinib inhibits EGFR by blocking the ATP binding site in the intracellular kinase domain.[6] This action prevents the autophosphorylation of the receptor, which is a critical step for the activation of downstream signaling cascades.[4][6] The primary pathways affected are the Ras/Raf/MAPK, PI3K/Akt, and JAK/STAT pathways, all of which are crucial for cell proliferation, survival, invasion, and angiogenesis.[13]
Caption: EGFR Signaling Pathway and Point of Inhibition by Gefitinib.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate and compare EGFR inhibitors.
In Vitro EGFR Kinase Assay (Luminescence-based)
This protocol is adapted from ADP-Glo™ Kinase Assay methodologies and measures the amount of ADP produced in the kinase reaction.[14][15]
-
Reagent Preparation :
-
Prepare a 2X kinase reaction buffer (e.g., 80mM Tris pH 7.5, 40mM MgCl₂, 0.2mg/ml BSA).
-
Prepare serial dilutions of the test inhibitors (e.g., this compound, Gefitinib) and ATP in the kinase buffer.
-
Dilute the recombinant EGFR enzyme and a suitable peptide substrate (e.g., Poly(Glu, Tyr)) in the kinase buffer.
-
-
Assay Plate Setup :
-
Add 5 µL of the serially diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the EGFR enzyme/substrate mix to each well.
-
Include controls: "no inhibitor" (positive control) and "no enzyme" (background).
-
-
Kinase Reaction :
-
Initiate the reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection :
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Subtract the background luminescence from all other readings.
-
Calculate the percent inhibition relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with the inhibitors.[16][17]
-
Cell Seeding :
-
Harvest and count EGFR-expressing cancer cells (e.g., A549, HCC827).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test inhibitors in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds or vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Incubation :
-
Formazan Solubilization :
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[18]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis :
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.
-
Caption: A Generalized Workflow for Comparing EGFR Inhibitors.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 5. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 6. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ClinPGx [clinpgx.org]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. atcc.org [atcc.org]
Comparative Analysis: 6-(Trifluoromethyl)quinazolin-2-amine and Erlotinib in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the well-characterized epidermal growth factor receptor (EGFR) inhibitor, erlotinib, and the less-documented compound, 6-(Trifluoromethyl)quinazolin-2-amine. While extensive experimental data is available for erlotinib, public domain information on the biological activity of this compound is limited. This comparison, therefore, juxtaposes the known profile of erlotinib with a structure-based assessment of this compound, leveraging established structure-activity relationships (SAR) of the quinazoline scaffold common to many kinase inhibitors.
Introduction
Erlotinib is a potent and selective inhibitor of the EGFR tyrosine kinase and is an approved therapeutic for non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2] Its mechanism of action, pharmacokinetics, and clinical efficacy are well-documented. This compound shares the core quinazoline structure, a privileged scaffold in the development of EGFR inhibitors.[1][3][4] This structural similarity suggests the potential for this compound to exhibit activity as a kinase inhibitor, although this remains to be experimentally validated. This guide aims to provide a framework for researchers interested in the comparative evaluation of these two molecules.
Chemical and Physical Properties
A fundamental comparison begins with the chemical and physical properties of both compounds.
| Property | This compound | Erlotinib |
| Molecular Formula | C₉H₆F₃N₃[5][6] | C₂₂H₂₃N₃O₄ |
| Molecular Weight | 213.16 g/mol [5][6] | 393.43 g/mol |
| CAS Number | 190273-94-0[5] | 183321-74-6 |
| Structure | A quinazoline ring substituted with a trifluoromethyl group at position 6 and an amine group at position 2. | A quinazoline ring with a 4-(3-ethynylphenyl)amino substituent and two methoxyethoxy side chains at positions 6 and 7. |
Mechanism of Action and Biological Activity
Erlotinib:
Erlotinib functions as a reversible inhibitor of the EGFR tyrosine kinase.[1][7] It competes with adenosine triphosphate (ATP) for the binding site within the catalytic domain of the receptor.[1][7] This inhibition prevents the autophosphorylation of EGFR, thereby blocking the downstream signaling cascades responsible for cell proliferation, survival, and metastasis.[1][8] Erlotinib has demonstrated greater potency against EGFR harboring activating mutations, such as exon 19 deletions or the L858R point mutation in exon 21.[7]
This compound:
No direct experimental data on the mechanism of action or biological activity of this compound is publicly available. However, based on its quinazoline core, it can be hypothesized to be a kinase inhibitor. The 2-aminoquinazoline scaffold is a known pharmacophore in various kinase inhibitors. The trifluoromethyl group at the 6-position is an electron-withdrawing group that can influence the electronic properties and binding affinity of the molecule to its target. Structure-activity relationship studies of quinazoline derivatives have shown that substitutions at various positions on the quinazoline ring are critical for their inhibitory activity against EGFR.[3][9][10]
Pharmacokinetic Profile
Erlotinib:
Erlotinib is administered orally and has a bioavailability of approximately 60%, which can be increased to nearly 100% with food.[7][11] It has a long half-life of about 36 hours.[3][11] Metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A4.[11][12]
This compound:
No pharmacokinetic data for this compound has been reported in the public domain.
Signaling Pathway
The primary signaling pathway inhibited by erlotinib is the EGFR signaling cascade. Upon binding of a ligand, such as epidermal growth factor (EGF), EGFR dimerizes and autophosphorylates, initiating downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt pathways, which are crucial for cell proliferation and survival. Erlotinib blocks the initial autophosphorylation step, thus inhibiting these subsequent signaling events.[13]
Caption: EGFR signaling pathway and the inhibitory action of erlotinib.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare kinase inhibitors like erlotinib and potentially this compound.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., recombinant EGFR)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Test compounds (Erlotinib, this compound)
-
Kinase assay buffer
-
Luminescence-based ADP detection reagent
-
96-well or 384-well plates
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the kinase, kinase substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specified temperature for a defined period.
-
Stop the reaction and add the ADP detection reagent, which converts ADP to ATP and generates a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the compound concentration to determine the IC50 value.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT-Based)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, a human lung adenocarcinoma cell line)
-
Cell culture medium and supplements
-
Test compounds (Erlotinib, this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
96-well plates
Protocol:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Generalized workflow for a cell viability (MTT) assay.
Conclusion
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Structure-Activity Relationship of 2-Amino-6-Substituted Quinazolines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, particularly in the development of targeted cancer therapies. Among its numerous derivatives, 2-amino-6-substituted quinazolines have emerged as a promising class of compounds exhibiting a wide range of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on their role as kinase inhibitors in oncology. Experimental data from various studies are summarized to elucidate the impact of different substituents at the 6-position on their biological potency.
Comparative Analysis of Biological Activity
The biological activity of 2-amino-6-substituted quinazolines is significantly influenced by the nature of the substituent at the 6-position of the quinazoline ring. This position is often solvent-exposed and provides a key point for modification to enhance potency, selectivity, and pharmacokinetic properties. The following table summarizes the in vitro activity of various 6-substituted quinazoline analogs, primarily focusing on their inhibitory effects on key oncological targets like the Epidermal Growth Factor Receptor (EGFR).
| Compound ID | 6-Substituent | Target Kinase | IC50 (nM) | Cell Line | GI50/IC50 (µM) | Citation |
| 1 | -OCH3 | EGFR | - | A431 | 3.4 | [1] |
| 2 | -OCH2CH2OCH3 | EGFR | - | A431 | >10 | [1] |
| 3 | -NH-CO-CH2-NH(Boc) | EGFR | 3.2 | HepG2 | 8.3 | [1] |
| 4 | -NH-CO-CH2-(2-bromophenyl) | EGFR | - | HepG2 | 12 | [1] |
| 5 | -NH-CO-CH2-(2-bromophenyl) | EGFR | - | MCF-7 | 3 | [1] |
| 6 | -(furan-2-yl) | EGFR | 5.06 | - | - | [2] |
| 7 | -ureido | EGFR | - | EKVX, NCI-H322M, A498, TK-10, MDA-MB-468 | 0.37-1 | [2] |
| 8 | -Iodo | - | - | - | 11.3 - 13.8 | [3] |
| 9 | -(2-aminobenzo[d]thiazol-5-yl) | ALK | - | A549 | 0.44 | [4] |
Key Structure-Activity Relationship Insights:
-
Electron-donating groups at the 6- and 7-positions, such as methoxy (-OCH3), generally increase the inhibitory activity against EGFR. The 6,7-dimethoxy substitution pattern is particularly favorable.[1]
-
Bulky substituents at the 6-position can be well-tolerated and can lead to potent compounds. For instance, the introduction of an N-Boc protected amino acid moiety at position 6 resulted in a compound with an EGFR IC50 of 3.2 nM.[1]
-
The presence of a furan-2-yl group at the 6-position has been shown to result in potent EGFR inhibition with an IC50 value of 5.06 nM.[2]
-
A ureido linkage at the 6-position can impart significant anti-proliferative activity across a range of cancer cell lines.[2]
-
Halogenation , such as the introduction of an iodine atom at the 6-position, has been explored, leading to compounds with micromolar anti-cancer activity.[3]
-
Complex heterocyclic systems, like 2-aminobenzo[d]thiazole , when attached to the 6-position, can lead to highly potent compounds targeting other kinases such as ALK, with IC50 values in the sub-micromolar range.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of 2-amino-6-substituted quinazolines.
In Vitro Kinase Inhibition Assay (EGFR)
This assay determines the ability of a compound to inhibit the enzymatic activity of a target kinase.
-
Reaction Setup: A reaction mixture is prepared containing the EGFR enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in an assay buffer.
-
Compound Addition: The test compounds are serially diluted in DMSO and added to the reaction mixture. A DMSO-only control (0% inhibition) and a no-enzyme or potent inhibitor control (100% inhibition) are included.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: The amount of product formed (phosphorylated substrate) or the remaining ATP is quantified. Common methods include radiometric assays (using ³³P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the controls. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours). A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The GI50 or IC50 value, the concentration of the compound that causes 50% growth inhibition or cell death, is determined from the dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow.
Caption: EGFR signaling pathway and the inhibitory action of 2-amino-6-substituted quinazolines.
Caption: General experimental workflow for the evaluation of 2-amino-6-substituted quinazolines.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Substituted quinazolines, part 2. Synthesis and in-vitro anticancer evaluation of new 2-substituted mercapto-3H-quinazoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Trifluoromethylated Quinazolines in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a trifluoromethyl (-CF3) group into the quinazoline scaffold has emerged as a highly effective approach in the development of potent therapeutic agents, particularly in oncology. The unique properties of the -CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of these compounds.[1] This guide provides a comparative analysis of the efficacy of various trifluoromethylated quinazoline derivatives, supported by experimental data from recent studies, to aid researchers in navigating this promising class of molecules.
Quantitative Efficacy of Trifluoromethylated Quinazolines
The following table summarizes the in vitro anticancer activity of several recently synthesized trifluoromethylated quinazoline derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), allows for a direct comparison of their potency.
| Compound ID | Target Cancer Cell Line(s) | IC50 (µM) | Key Findings & Mechanism of Action | Reference |
| Compound 10b | PC3 (Prostate), LNCaP (Prostate), K562 (Leukemia) | 3.02 (PC3), 3.45 (LNCaP), 3.98 (K562) | Showed comparable activity to the positive control gefitinib. Induces apoptosis and prevents tumor cell migration.[2][3] | [2],[3] |
| Compound 15 | MCF-7 (Breast), HepG2 (Liver), HCT116 (Colon), A549 (Lung) | 0.0977 (MCF-7) | Potent inhibitor of both EGFR (IC50 = 0.0728 µM) and VEGFR-2 (IC50 = 0.0523 µM). Induces apoptosis and G2/M cell cycle arrest.[2] | [2] |
| Compounds 5a, 5m, 5o | Various human cancer cell lines | Nanomolar concentrations | Exhibited remarkable antiproliferative activities against all tested cell lines.[2] | [2] |
| Compound 6b | LNCaP (Prostate) and other cell lines | Nanomolar concentrations | Targets the colchicine binding site, potentially inhibiting tubulin polymerization. Arrests LNCaP cells in the G2/M phase and induces apoptosis.[2] | [2] |
| Compound 5e | PC3 (Prostate), K562 (Leukemia), HeLa (Cervical) | 0.49 (PC3), 0.08 (K562), 0.01 (HeLa) | A novel tubulin inhibitor that disrupts the tubulin network, arrests cells at the G2/M phase, and induces apoptosis in a dose-dependent manner.[4] | [4] |
| kzl052 | PC3 (Prostate), LNCaP (Prostate) | 0.39 (PC3), 0.11 (LNCaP) | Inhibits prostate cancer cell growth by binding to Werner (WRN) helicase and affecting its non-enzymatic function.[4] | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of trifluoromethylated quinazolines.
In Vitro Antiproliferative Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.
-
Cell Seeding: Cancer cells (e.g., PC3, MCF-7, A549) are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the trifluoromethylated quinazoline derivatives for a specified period, typically 48 or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Tubulin Polymerization Assay
This assay is employed to determine if a compound inhibits the polymerization of tubulin into microtubules, a common mechanism of action for anticancer drugs.
-
Tubulin Preparation: Purified tubulin is prepared and kept on ice.
-
Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and the test compound (or vehicle control) in a polymerization buffer is prepared.
-
Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
Data Analysis: The inhibitory effect of the compound on tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the compound to the control.
Visualizing Mechanisms and Workflows
General Experimental Workflow for Anticancer Quinazoline Evaluation
The following diagram outlines a typical workflow for the synthesis and evaluation of novel trifluoromethylated quinazoline derivatives as potential anticancer agents.
EGFR Signaling Pathway Inhibition
Many quinazoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
References
Validating 6-(Trifluoromethyl)quinazolin-2-amine: A Comparative Guide to its Potential Therapeutic Targets
For Immediate Release
This guide provides a comparative analysis of the potential therapeutic applications of 6-(Trifluoromethyl)quinazolin-2-amine, a novel compound within the esteemed quinazoline class of molecules. While direct experimental data for this specific compound is not yet publicly available, this document serves as a valuable resource for researchers by evaluating structurally related quinazoline derivatives against key therapeutic targets. The quinazoline scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The inclusion of a trifluoromethyl group is a strategic design element intended to enhance metabolic stability and target binding affinity.
This comparison focuses on three prominent therapeutic targets for quinazoline derivatives: Epidermal Growth Factor Receptor (EGFR), Poly(ADP-ribose) polymerase (PARP), and Phosphoinositide 3-kinase (PI3K). The data presented herein is collated from various studies on analogous compounds, providing a predictive framework for the potential efficacy of this compound.
Data Presentation
The following tables summarize the inhibitory activities of representative quinazoline derivatives against key therapeutic targets and their cytotoxic effects on various cancer cell lines.
Table 1: Inhibitory Activity of Quinazoline Derivatives against EGFR
| Compound/Reference Drug | Structure | Cancer Cell Line | IC50 (µM) |
| Gefitinib | 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxy-6-(3-(morpholin-4-yl)propoxy)quinazoline | A549 (Lung Carcinoma) | 0.015 |
| Erlotinib | N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | NCI-H358 (Bronchoalveolar Carcinoma) | 0.05 |
| Compound 6n | 2-((4-(3,4-dichlorophenyl)-6-phenylpyrimidin-2-yl)amino)-N-phenylacetamide | A549 (Lung Carcinoma) | 5.9 |
| Compound 6n | 2-((4-(3,4-dichlorophenyl)-6-phenylpyrimidin-2-yl)amino)-N-phenylacetamide | SW-480 (Colon Adenocarcinoma) | 2.3 |
| Compound 6n | 2-((4-(3,4-dichlorophenyl)-6-phenylpyrimidin-2-yl)amino)-N-phenylacetamide | MCF-7 (Breast Adenocarcinoma) | 5.65 |
Data for Compound 6n extracted from a study on quinazoline-pyrimidine hybrids as antiproliferative agents.[2]
Table 2: Inhibitory Activity of Quinazoline Derivatives against PARP-1
| Compound/Reference Drug | Structure | IC50 (nM) |
| Olaparib | 4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)methyl)phthalazin-1(2H)-one | 27.89 |
| Compound 12c | 2-(4-Fluorophenyl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)quinazolin-4(3H)-one | 30.38 |
Data for Compound 12c from a study on quinazolinone derivatives as PARP-1 inhibitors.[3]
Table 3: Inhibitory Activity of Quinazoline Derivatives against PI3Kα
| Compound/Reference Drug | Structure | IC50 (nM) |
| Pictilisib (GDC-0941) | 2-(1H-Indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidine | 3 |
| Compound 13g | 2-((6-Bromo-2-(thiophen-2-yl)-1,3,5-triazin-4-yl)amino)-N-(tert-butyl)benzenesulfonamide | 525 |
Data for Compound 13g from a study on triazine derivatives as potential dual PI3Kα/mTOR inhibitors.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
EGFR Kinase Assay (Luminescent)
This assay measures the enzymatic activity of EGFR and the inhibitory potential of test compounds.
-
Reagent Preparation : Thaw all reagents, including purified recombinant EGFR enzyme, kinase substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP, on ice. Prepare serial dilutions of the test compound in the kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The final DMSO concentration should not exceed 1%.
-
Reaction Setup : In a 96-well white microplate, add the test compound dilutions. To initiate the reaction, add a master mix containing the EGFR enzyme and substrate to each well, except for the "no enzyme" negative control wells. Finally, add the ATP solution to all wells. The final reaction volume is typically 50 µL.
-
Incubation : Incubate the plate at 30°C for 60 minutes.
-
Detection : Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Subsequently, add 100 µL of Kinase Detection Reagent to each well and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis : Measure the luminescence using a microplate reader. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
PARP Inhibition Assay (Chemiluminescent)
This assay evaluates the ability of a compound to inhibit the activity of endogenous PARP.
-
Cell Culture and Lysis : Seed cells (e.g., LoVo colon cancer cells) in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the test compound for 1 hour. Subsequently, harvest and lyse the cells in PARP Buffer.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a BCA protein assay. Adjust the protein concentration of all samples to be equal (e.g., 40 µg).
-
PARP Activity Measurement : The assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins in a 96-well strip format.
-
Detection : A Streptavidin-Horseradish Peroxidase (HRP) conjugate is used for detection. After the addition of the HRP substrate, the resulting chemiluminescent signal is read using a microplate reader equipped with a luminescence optic.
-
Data Analysis : The data is analyzed to determine the concentration at which the PARP inhibitor inhibits 50% of PARP activity (IC50).[6]
PI3K Kinase Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of compounds against PI3K.
-
Reagent Preparation : Prepare serial dilutions of the test compound in DMSO and then dilute in the assay buffer.
-
Reaction Setup : In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control). Add 2.5 µL of the PI3K enzyme solution to each well.
-
Initiation and Incubation : Initiate the reaction by adding 5 µL of a substrate/ATP mixture. Incubate the plate at room temperature for 60 minutes.
-
Detection : Stop the reaction and detect the product by adding the TR-FRET detection reagents. Incubate for an additional 30 minutes at room temperature, protected from light.
-
Data Analysis : Read the plate on a TR-FRET enabled plate reader. Calculate IC50 values by fitting the data to a four-parameter logistic equation.[7]
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.
-
Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.
-
Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition : Add 20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement : Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis : The amount of formazan produced is directly proportional to the number of viable cells.[8] The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its experimental validation.
References
- 1. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 2. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. benchchem.com [benchchem.com]
- 8. clyte.tech [clyte.tech]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 6-(Trifluoromethyl)quinazolin-2-amine
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides a comprehensive comparative analysis of the cross-reactivity profile of 6-(Trifluoromethyl)quinazolin-2-amine, a member of the quinazoline class of compounds known for their kinase inhibitory activity. As specific experimental data for this exact molecule is not publicly available, this guide presents a representative profile based on data from structurally similar quinazoline-based kinase inhibitors. The methodologies and data herein serve as a framework for evaluating the selectivity and potential off-target effects of novel chemical entities.
The quinazoline scaffold is a common feature in many approved and investigational kinase inhibitors. The substitution pattern on this core structure significantly influences potency and selectivity. The presence of a trifluoromethyl group at the 6-position, as in our subject compound, is often employed to enhance metabolic stability and cell permeability, but it can also alter the interaction with the ATP-binding pocket of various kinases, thereby affecting its cross-reactivity profile.
Comparative Kinase Selectivity Profile
To illustrate the potential cross-reactivity of a trifluoromethyl-substituted quinazoline, the following table summarizes the inhibitory activity of a representative quinazoline derivative against a panel of kinases. This data is compiled from studies on structurally related compounds and is intended to provide a comparative perspective.
| Target Kinase Family | Representative Kinase | % Inhibition at 1 µM (Example Compound A) | IC50 (nM) (Example Compound B) |
| Tyrosine Kinases | |||
| EGFR Family | EGFR | 95% | 10 |
| HER2 | 80% | 50 | |
| Src Family | SRC | 60% | 200 |
| LYN | 55% | 250 | |
| Abl Family | ABL1 | 40% | >1000 |
| Serine/Threonine Kinases | |||
| MAP Kinase Family | p38α | 30% | >1000 |
| JNK1 | 25% | >1000 | |
| PI3K/Akt/mTOR Pathway | PI3Kα | 15% | >5000 |
| Akt1 | 10% | >5000 | |
| RIPK Family | RIPK2 | 70% | 150 |
| RIPK3 | 65% | 180 |
Note: Data presented is illustrative and based on publicly available information for structurally related quinazoline derivatives. Actual values for this compound may vary.
Off-Target Liability and Safety Pharmacology
Beyond the kinome, assessing interactions with other major classes of drug targets is crucial for predicting potential adverse effects. Safety pharmacology studies are designed to investigate these off-target liabilities. The following table outlines key safety pharmacology targets and provides a hypothetical assessment for a quinazoline-based inhibitor.
| Target Class | Specific Target | Assay Type | Result (Example Compound) | Potential Implication |
| Ion Channels | hERG | Patch Clamp | IC50 > 10 µM | Low risk of QT prolongation |
| Nav1.5 | Patch Clamp | No significant inhibition | Low risk of cardiac arrhythmias | |
| Cav1.2 | Patch Clamp | No significant inhibition | Low risk of cardiovascular effects | |
| GPCRs | Adrenergic α1A | Radioligand Binding | Ki > 1 µM | Low risk of hypotensive effects |
| Dopamine D2 | Radioligand Binding | Ki > 1 µM | Low risk of CNS side effects | |
| Histamine H1 | Radioligand Binding | Ki > 1 µM | Low risk of sedative effects | |
| Transporters | SERT | Radioligand Binding | No significant inhibition | Low risk of serotonergic effects |
| DAT | Radioligand Binding | No significant inhibition | Low risk of CNS stimulant effects | |
| Enzymes | COX-1 | Enzyme Inhibition | No significant inhibition | Low risk of gastrointestinal toxicity |
| COX-2 | Enzyme Inhibition | No significant inhibition | Low risk of cardiovascular events |
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of cross-reactivity data. Below are representative protocols for key assays used in profiling kinase inhibitors.
In Vitro Kinase Profiling: Radiometric Assay
A common method for determining kinase inhibitor potency is the radiometric assay, which measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[1]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.
-
Reaction Mixture: In a 96-well plate, combine the purified recombinant kinase, its specific peptide or protein substrate, and the kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Inhibitor Addition: Add the serially diluted test compound to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate. After washing to remove unincorporated [γ-³³P]ATP, the radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
hERG Safety Assay: Automated Patch Clamp Electrophysiology
The potential for a compound to induce cardiac arrhythmias is a major safety concern. The hERG (human Ether-à-go-go-Related Gene) assay is a standard in vitro test to assess this risk.
-
Cell Culture: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293).
-
Compound Application: Prepare a series of concentrations of the test compound in the appropriate extracellular solution.
-
Electrophysiology: Using an automated patch-clamp system, record the hERG channel currents in whole-cell configuration.
-
Voltage Protocol: Apply a specific voltage protocol to elicit the characteristic hERG current.
-
Data Acquisition: Record the current before and after the application of the test compound at each concentration.
-
Data Analysis: Measure the peak tail current amplitude and calculate the percent inhibition at each concentration. Determine the IC50 value from the concentration-response curve.
Visualizing the Workflow
To provide a clear overview of the cross-reactivity profiling process, the following diagram illustrates the typical experimental workflow.
Caption: Experimental workflow for cross-reactivity profiling.
This structured approach, combining broad kinome screening with essential safety pharmacology and cellular assays, is fundamental to building a comprehensive understanding of a compound's selectivity and potential for clinical success. The illustrative data and protocols provided in this guide offer a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors.
References
Navigating Early Drug Discovery: An In Vitro ADME Comparison Guide for 6-(Trifluoromethyl)quinazolin-2-amine and Related Quinazoline Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to its progression from a promising hit to a viable clinical candidate. This guide provides a comparative overview of the anticipated in vitro ADME profile of 6-(Trifluoromethyl)quinazolin-2-amine. Due to the absence of publicly available experimental data for this specific molecule, we present a comparative analysis using data from two well-characterized quinazoline-based kinase inhibitors, Gefitinib and Erlotinib. This approach offers a valuable frame of reference for researchers working with novel quinazoline derivatives.
The following sections detail the in vitro permeability, metabolic stability, and plasma protein binding characteristics of these comparator compounds, supplemented by comprehensive experimental protocols to guide your own investigations.
Comparative In Vitro ADME Data
To provide a relevant benchmark for this compound, this section summarizes key in vitro ADME parameters for Gefitinib and Erlotinib. These compounds share the core quinazoline scaffold and are established drugs, making their profiles informative for anticipating the properties of novel analogs.
Table 1: In Vitro Permeability in Caco-2 Cell Monolayers
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs. The apparent permeability coefficient (Papp) is a quantitative measure of the rate of passage of a compound across the Caco-2 cell monolayer. An efflux ratio greater than 2 is indicative of active efflux, often mediated by transporters like P-glycoprotein (P-gp).
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| Gefitinib | 0.5 - 1.5 | 10 - 20 | >10 | Low to Moderate |
| Erlotinib | <1 | 10.9 | >10 | Low |
Data is compiled from various sources and represents a general range.
Table 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Metabolic stability, assessed through incubation with human liver microsomes, is a critical indicator of a compound's susceptibility to first-pass metabolism in the liver. Key parameters include the half-life (t½) and the intrinsic clearance (Clint), which describe the rate at which the compound is metabolized by hepatic enzymes, primarily Cytochrome P450s (CYPs).[1]
| Compound | Half-life (t½) (min) | Intrinsic Clearance (Clint) (µL/min/mg protein) | Primary Metabolizing CYPs | Predicted Hepatic Clearance |
| Gefitinib | 15 - 30 | High | CYP3A4, CYP2D6 | High |
| Erlotinib | ~25 | 55.6 | CYP3A4, CYP1A2 | High |
Data is compiled from various sources and represents a general range.[1][2]
Table 3: In Vitro Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site. Generally, only the unbound fraction of a drug is pharmacologically active. Equilibrium dialysis is the gold standard method for determining the percentage of a compound bound to plasma proteins.
| Compound | Unbound Fraction (fu) | % Plasma Protein Binding |
| Gefitinib | ~5% | ~95% |
| Erlotinib | ~7% | ~93% |
Data is compiled from various sources and represents a general range.
Experimental Workflows and Signaling Pathways
A systematic approach to in vitro ADME profiling is crucial for generating reliable and reproducible data. The following diagram illustrates a typical experimental workflow for characterizing the permeability, metabolic stability, and plasma protein binding of a test compound.
References
A Comparative Analysis of the Anti-Proliferative Efficacy of Quinazoline Analogs
For Immediate Release
This guide offers a detailed comparison of the anti-proliferative effects of various quinazoline analogs, providing experimental data and methodological insights for researchers, scientists, and professionals in drug development. Quinazoline derivatives have emerged as a significant class of compounds in cancer chemotherapy, with many exhibiting potent activity against a wide range of cancer cell lines.[1][2][3] Their mechanism of action frequently involves the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial for cancer cell proliferation and survival.[4][5][6]
Comparative Anti-Proliferative Activity (IC50 Values)
The following table summarizes the in vitro anti-proliferative activity of selected quinazoline derivatives against various human cancer cell lines. The IC50 value, representing the concentration of a compound required to inhibit 50% of cell growth, is a key metric for comparing cytotoxic potency. A lower IC50 value indicates a more potent compound.
| Compound/Analog | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| Gefitinib | A431 (Skin) | EGFR Tyrosine Kinase Inhibitor | >10.0 | [4] |
| Gefitinib | A549 (Lung) | EGFR Tyrosine Kinase Inhibitor | - | [1][4] |
| Gefitinib | BGC-823 (Gastric) | EGFR Tyrosine Kinase Inhibitor | >10.0 | [4] |
| Erlotinib | HepG2 (Liver) | EGFR Tyrosine Kinase Inhibitor | 25 | [6] |
| Erlotinib | MCF-7 (Breast) | EGFR Tyrosine Kinase Inhibitor | 20 | [6] |
| 4-stilbenylamino quinazoline (6a) | A431 (Skin) | EGFR Inhibitor | ~2.0 | [4] |
| 4-stilbenylamino quinazoline (6a) | A549 (Lung) | EGFR Inhibitor | ~2.0 | [4] |
| 4-stilbenylamino quinazoline (6a) | BGC-823 (Gastric) | EGFR Inhibitor | ~2.0 | [4] |
| Quinazolinone-sulfonamide (4d) | MCF-7 (Breast) | Apoptosis Inducer | 2.5 | [7] |
| Quinazolinone-sulfonamide (4d) | A549 (Lung) | Apoptosis Inducer | 5.6 | [7] |
| Quinazolinone-sulfonamide (4d) | LoVo (Colon) | Apoptosis Inducer | 6.87 | [7] |
| Quinazolinone-sulfonamide (4d) | HepG2 (Liver) | Apoptosis Inducer | 9 | [7] |
| Quinazolinone-sulfonamide (4f) | MCF-7 (Breast) | Apoptosis Inducer | 5 | [7] |
| Quinazolinone-sulfonamide (4f) | LoVo (Colon) | Apoptosis Inducer | 9.76 | [7] |
| Quinazolinone-sulfonamide (4f) | A549 (Lung) | Apoptosis Inducer | 10.14 | [7] |
| Quinazolinone-sulfonamide (4f) | HepG2 (Liver) | Apoptosis Inducer | 11.7 | [7] |
| 4-pyrrylamino quinazoline (GI-6) | Miapaca2 (Pancreatic) | RTK Inhibitor | - | [8] |
| 4-pyrrylamino quinazoline (GII-4) | DU145 (Prostate) | RTK Inhibitor | - | [8] |
| Quinazolinone-acetohydrazide (12d) | SK-MEL-2 (Melanoma) | STAT-3/c-Src Inhibitor | -5.75 | [9] |
| Quinazolinone-acetohydrazide (12d) | SNB-75 (CNS Cancer) | STAT-3/c-Src Inhibitor | -5.63 | [9] |
| Oxime derivative (7c) | SK-MEL-2 (Melanoma) | STAT-3/c-Src Inhibitor | -5.79 | [9] |
| Oxime derivative (7c) | SNB-75 (CNS Cancer) | STAT-3/c-Src Inhibitor | -5.68 | [9] |
Experimental Protocols
A standardized methodology is crucial for the reliable assessment of anti-proliferative effects. The MTT assay is a widely adopted colorimetric method for this purpose.
MTT Assay Protocol for Anti-Proliferative Activity
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The quinazoline analogs are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
The anti-proliferative effects of many quinazoline analogs are attributed to their ability to inhibit receptor tyrosine kinases, particularly EGFR. The following diagram illustrates the EGFR signaling pathway and the point of inhibition by these compounds.
Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.
The general workflow for screening the anti-proliferative effects of novel compounds is a multi-step process, from initial compound synthesis to detailed mechanistic studies.
Caption: General workflow for evaluating the anti-proliferative effects of chemical compounds.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchps.com [jchps.com]
- 4. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of novel quinazolinone-based compounds with anti-proliferative activity as dual STAT-3 and c-Src inhibitors: design, synthesis and molecular dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 6- and 7-Substituted Quinazolines in Drug Discovery
A comprehensive analysis of substitution patterns on the quinazoline scaffold reveals critical insights for researchers and drug development professionals. The strategic placement of functional groups at the 6- and 7-positions of the quinazoline ring profoundly influences biological activity, target specificity, and overall potency, particularly in the development of anticancer and antibacterial agents.
This guide provides an objective, data-driven comparison of 6- and 7-substituted quinazolines, drawing from a range of experimental studies. The following sections summarize key quantitative data, detail the experimental protocols used to generate this data, and visualize the underlying biological pathways to inform future drug design efforts.
Data Summary: Unraveling the Impact of Substitution
The biological activity of substituted quinazolines is highly dependent on the nature and position of the substituent groups. The following tables summarize the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) of various 6- and 7-substituted quinazoline derivatives against different cancer cell lines and bacterial strains.
Anticancer Activity: Targeting Receptor Tyrosine Kinases
Quinazolines are a well-established class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. The substitution pattern at the 6- and 7-positions plays a pivotal role in their efficacy.
Table 1: Comparative Anticancer Activity (IC50) of 6- and 7-Substituted Quinazolines
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (nM) | Reference |
| 4m | 6-aryloxyl | N87 (HER2) | 6.3 | [1] |
| H1975 (EGFR T790M/L858R) | 7.5 | [1] | ||
| 4d | 6-aryloxyl | N87 | 9.6 | [1] |
| H1975 | 21.3 | [1] | ||
| 4i | 6-aryloxyl (with R1 substitution on acryloyl) | N87 | 25.2 | [1] |
| H1975 | 53.1 | [1] | ||
| Compound 28 | 6-alkynyl | EGFR | 14.1 | [2] |
| Gefitinib (Reference) | 6,7-dimethoxy | EGFR | 39 | [2] |
| Compound 2a | 6-(5-substituted furan-2-yl) | EGFR (wild type) | 5.06 | [3] |
| Compound 23 | 6-substituted quinazolinone | EGFR L858R/T790M/C797S (Cell EC50) | 50 | [4] |
| Compound 22 | 6-substituted quinazolinone | EGFR L858R/T790M/C797S (Cell EC50) | >1000 | [4] |
| Compound 21 | 7-substituted quinazolinone | EGFR L858R/T790M/C797S (Cell EC50) | >1000 | [4] |
| Compound 13k | 6-(imidazo[1,2-a]pyridin-6-yl) | PI3Kα | 1.94 | [5] |
| HCC827 | 90 | [5] | ||
| Compound 7 | 7-amino propoxy side chain | Not Specified | More Active | [2] |
| (Compared to) | 6-amino propoxy side chain | Not Specified | Less Active | [2] |
Note: Lower IC50/EC50 values indicate higher potency.
Structure-activity relationship (SAR) studies consistently highlight the importance of the C-6 and C-7 positions for EGFR inhibitory activity.[2][6] For instance, compounds with substitutions on the acryloyl group at the 6-position generally exhibit lower antitumoral activity.[1] In a direct comparison, 7-amino propoxy side chain derivatives were found to be more active than their 6-amino propoxy counterparts.[2] Conversely, for allosteric EGFR inhibitors, substitutions at the 6-position of the quinazolinone core were clearly favored over the 7-position.[4]
Antibacterial Activity: A Different Set of Rules
The influence of substitution patterns extends to antibacterial applications, where quinazolines have shown promise.
Table 2: Comparative Antibacterial Activity (MIC50) of Substituted 2-(amino)quinazolin-4(3H)-ones
| Compound ID | Substitution Pattern | S. aureus ATCC25923 (MIC50 µM) | S. aureus JE2 (MIC50 µM) | Reference |
| 6a | 7,8-dichloro | 10.8 | 6.9 | [7] |
| 6b | 7-morpholine | Inactive | Inactive | [7] |
| 6c | 6,7-dimethoxy | Inactive | Inactive | [7] |
| 6d | 7-methoxy | Inactive | Inactive | [7] |
| 6l | 7-chloro | 1.0 | 0.6 | [7] |
Note: Lower MIC50 values indicate higher antibacterial potency.
In the context of antibacterial activity against Staphylococcus aureus, a 7-chloro substituent (compound 6l) was identified as a lead for potent activity.[7] Interestingly, substitutions that are often favorable for anticancer activity, such as 6,7-dimethoxy, resulted in a complete loss of antibacterial potency.[7] This underscores the distinct structural requirements for different biological targets.
Experimental Protocols
The data presented in this guide is based on established and validated experimental methodologies. Below are the detailed protocols for the key assays mentioned.
In Vitro Antitumor Activity Assay (MTT Assay)
The in vitro antitumor activities of the synthesized compounds were evaluated by the 3-(4,5-dimethyl-thiazol-2-yl) 2,5-diphenyltetrazolium bromide (MTT) method.
-
Cell Seeding: Human cancer cell lines (e.g., N87, H1975, A549) were seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the test compounds and incubated for a further 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.[1]
In Vitro Antibacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Inoculum Preparation: Bacterial strains (e.g., S. aureus ATCC25923, JE2) were grown to the mid-logarithmic phase in appropriate broth medium. The culture was then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds were serially diluted in a 96-well microtiter plate.
-
Inoculation: The bacterial inoculum was added to each well containing the diluted compounds.
-
Incubation: The plates were incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[7]
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the context of the experimental data, the following diagrams illustrate the EGFR signaling pathway, a common target for quinazoline-based anticancer drugs, and the general workflow for evaluating these compounds.
Caption: EGFR signaling pathway and the inhibitory action of substituted quinazolines.
Caption: General experimental workflow for the evaluation of substituted quinazolines.
References
- 1. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of 6-(Trifluoromethyl)quinazolin-2-amine Against a Kinase Panel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, with numerous approved drugs and clinical candidates targeting a range of kinases involved in oncology and inflammatory diseases. The strategic placement of various substituents on the quinazoline core plays a pivotal role in determining both the potency and selectivity of these inhibitors. This guide provides a comparative evaluation of 6-(Trifluoromethyl)quinazolin-2-amine, a representative quinazoline derivative, against a panel of kinases, and compares its hypothetical profile with established kinase inhibitors. Due to the absence of publicly available, specific kinome-wide screening data for this compound, this guide leverages data from structurally related quinazoline-based inhibitors to project a potential selectivity profile and outlines the methodologies for its experimental determination.
Introduction to Quinazoline-Based Kinase Inhibitors
Quinazoline-containing molecules are recognized as "privileged structures" in medicinal chemistry, capable of binding to the ATP-binding site of a wide array of protein kinases.[1][2] The 2-aminoquinazoline core, in particular, has been a focus of extensive research. The trifluoromethyl group at the 6-position is an electron-withdrawing group that can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can affect its biological activity and selectivity.[3] Modifications at the 6- and 7-positions of the quinazoline ring have been shown to be critical for modulating kinase selectivity, for instance, in distinguishing between targets like FLT3 and Aurora kinases, or RIPK2 and RIPK3.[1][4]
Projected Kinase Selectivity Profile
Based on the analysis of existing literature for quinazoline derivatives, this compound is anticipated to exhibit inhibitory activity against several kinase families. The data presented in Table 1 is a hypothetical projection based on the activities of structurally analogous compounds and serves as a guide for initial experimental screening.
Table 1: Projected Kinase Inhibition Profile of this compound and Comparison with Alternative Inhibitors
| Kinase Target Family | This compound (Projected IC50) | Gefitinib (Known EGFR Inhibitor) | Sunitinib (Multi-Kinase Inhibitor) |
| EGFR | 10 - 100 nM | 2 - 37 nM | 80 nM |
| VEGFR2 | 50 - 500 nM | > 10,000 nM | 9 nM |
| PDGFRβ | 100 - 1000 nM | > 10,000 nM | 2 nM |
| Aurora Kinase A | 50 - 200 nM | Not reported | 250 nM |
| FLT3 | 20 - 150 nM | Not reported | 25 nM |
| RIPK2 | > 1000 nM | Not reported | Not reported |
Disclaimer: The IC50 values for this compound are hypothetical and intended for illustrative purposes. Experimental validation is required.
Experimental Protocols
To empirically determine the kinase selectivity of this compound, a comprehensive kinase panel screening is recommended. Several commercial services offer such panels, employing standardized and validated assay formats.
Kinase Selectivity Screening (KinomeScan™ or similar)
This method provides a broad assessment of a compound's interaction with a large number of kinases.
Principle: The assay is based on a competitive binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured by the immobilized ligand is quantified.
Protocol Outline:
-
Compound Preparation: A stock solution of this compound is prepared in 100% DMSO.
-
Assay Execution: The compound is typically screened at a single high concentration (e.g., 1 µM or 10 µM) against a panel of several hundred kinases.
-
Binding Measurement: The amount of kinase bound to the solid support is measured, often using quantitative PCR (qPCR) for a DNA tag linked to the kinase.
-
Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase. A common threshold for significant binding is a %Ctrl value below a certain cutoff (e.g., <35% or <10%).
-
Follow-up (Kd Determination): For kinases identified as significant hits, a dose-response experiment is performed to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay format is used to determine the IC50 value of an inhibitor against a specific kinase.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffers, kinase, substrate, ATP, and the test compound at various concentrations.
-
Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, and the test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time.
-
ADP Detection: Stop the kinase reaction and add a reagent that converts the generated ADP into a detectable signal (e.g., luminescence).
-
Data Measurement: Measure the signal (e.g., luminescence) using a plate reader.
-
IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Visualizing Experimental Workflows and Signaling Pathways
To facilitate a clearer understanding of the experimental processes and the biological context of the targeted kinases, the following diagrams are provided.
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Simplified EGFR signaling pathway.
Conclusion
References
- 1. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent, Selective, and Orally Bioavailable Quinazoline-Based STK17A/B Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 6-(Trifluoromethyl)quinazolin-2-amine: A Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of 6-(Trifluoromethyl)quinazolin-2-amine. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling of this compound and compliance with standard chemical waste management protocols.
Due to its chemical structure as a trifluoromethylated quinazoline derivative, this compound should be handled as a hazardous chemical waste. Analogous compounds exhibit properties of skin, eye, and respiratory irritation.[1][2] Under no circumstances should this compound or its containers be disposed of in regular trash or down the sink.
Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) and Safety Measures:
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: All handling of the compound, especially of the solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible.
Quantitative Data Summary
The following table summarizes key hazard information extrapolated from similar chemical compounds.
| Hazard Classification | Statement | GHS Code | Signal Word | Source Compounds |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning | 8-(Trifluoromethyl)quinolin-4-ol, 7-(Trifluoromethyl)quinolin-2-amine |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 | Warning | 8-(Trifluoromethyl)quinolin-4-ol, 7-(Trifluoromethyl)quinolin-2-amine |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Warning | 8-(Trifluoromethyl)quinolin-4-ol, 7-(Trifluoromethyl)quinolin-2-amine |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Warning | 7-(Trifluoromethyl)quinolin-2-amine |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from the laboratory.
Personnel Required: Laboratory personnel trained in handling hazardous chemical waste.
Equipment:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated and labeled hazardous waste container (for halogenated organic waste)
-
Waste accumulation log
-
Chemical fume hood
Procedure:
-
Waste Segregation:
-
Designate a specific, sealed, and clearly labeled waste container for "Halogenated Organic Waste."
-
Do not mix waste containing this compound with non-halogenated, reactive, or incompatible waste streams.
-
-
Collection of Waste:
-
Solid Waste: Collect unused or waste this compound solid, along with any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips), in the designated "Halogenated Organic Waste" container.
-
Liquid Waste: For solutions containing the compound, collect them in a designated "Halogenated Organic Liquid Waste" container.
-
Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic liquid waste.
-
-
Container Labeling:
-
Ensure the hazardous waste container is accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all contents, including solvents and their approximate concentrations.
-
The date the waste was first added.
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full (do not exceed 90% capacity), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management service.[1][2][3]
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
Experimental Protocols
Spill Cleanup Procedure:
In the event of a spill, the following steps should be taken immediately:
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Control and Contain: If it is safe to do so, prevent the spill from spreading by using an inert absorbent material such as vermiculite or sand.
-
Cleanup:
-
For small spills, carefully scoop the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleaning materials and contaminated PPE for disposal as hazardous waste.
-
-
Report: Report the spill to your laboratory supervisor and EHS office, regardless of the size.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-(Trifluoromethyl)quinazolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 6-(Trifluoromethyl)quinazolin-2-amine (CAS No. 190273-94-0). Given the potential hazards associated with this compound, adherence to the following protocols is essential for ensuring a safe laboratory environment. The toxicological properties of this specific chemical have not been exhaustively studied, and therefore, it should be handled with a high degree of caution.
Hazard Summary
This compound is classified as a hazardous substance. Based on available data, the primary hazards include:
-
Harmful if swallowed, in contact with skin, or if inhaled .
-
Causes skin irritation .
-
Causes serious eye irritation [1].
-
May cause respiratory irritation .
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a finite permeation time. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator will depend on the specific conditions and potential for aerosol generation. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for both safety and experimental integrity.
1. Pre-Handling Preparation:
- Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
- SDS Review: Read and understand all available safety information for this compound and any other chemicals being used.
- Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and in good working order.
- PPE: Don all required PPE as outlined in the table above before entering the designated handling area.
2. Handling the Compound:
- All work with this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
- When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.
- When preparing solutions, add the solid to the solvent slowly to avoid splashing.
- For chemical reactions, use appropriate glassware and ensure the apparatus is securely set up within the fume hood.
3. Post-Handling Procedures:
- Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
- Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.
- Hand Washing: Thoroughly wash hands with soap and water after completing work and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container. This container should be designated for halogenated organic waste.
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, gloves, and weighing paper that have come into contact with the compound should be placed in a designated solid hazardous waste container.
-
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and all associated hazard symbols.
-
Segregation: Do not mix incompatible waste streams.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.
-
Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Disposal plan for this compound waste.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
